2-Phenyl-4-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
149771-19-7 |
|---|---|
Molecular Formula |
C11H7F3N2 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-6-7-15-10(16-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FOXYSQZDVZSHOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action for 2-Phenyl-4-(Trifluoromethyl)pyrimidine Scaffolds
[1]
Executive Summary & Chemical Logic
The 2-phenyl-4-(trifluoromethyl)pyrimidine moiety represents a "privileged structure" in drug discovery.[1] Its biological efficacy is derived from the synergistic combination of the electron-deficient pyrimidine ring and the lipophilic, metabolically stable trifluoromethyl (
The Pharmacophore Triad[1][2]
-
Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1/N3) act as hydrogen bond acceptors, mimicking the adenine ring of ATP.[1][2] This allows the molecule to anchor into the ATP-binding pocket of kinase enzymes.[1]
-
Trifluoromethyl Group (
): A critical bioisostere.[1] It enhances lipophilicity (LogP), facilitates membrane permeability, and occupies hydrophobic "back pockets" in enzyme active sites, often displacing water molecules to gain entropic binding energy.[1][2] -
Phenyl Ring (
-Substituent): Provides - stacking opportunities with aromatic residues (e.g., Phenylalanine, Tyrosine) within the target protein's binding cleft.[1]
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
Target Class: Tyrosine Kinases (EGFR, VEGFR-2, FGFR) Therapeutic Area: Oncology (NSCLC, Breast Cancer)[1][2]
Mechanistic Causality
The dominant mechanism for this scaffold is Type I ATP-competitive inhibition .[1] The molecule binds to the active conformation (DFG-in) of the kinase domain, preventing the phosphorylation of downstream effectors.[1]
Step-by-Step Molecular Interaction:
-
Entry & Orientation: The inhibitor diffuses into the kinase cleft.[1] The lipophilic
group orients the molecule towards the hydrophobic regions of the pocket.[1] -
Hinge Region Anchoring: The pyrimidine N1 interacts with the backbone amide of the "hinge" residue (e.g., Met793 in EGFR).[1][2] This mimics the interaction of the Adenine N1 in ATP.[1]
-
Hydrophobic Pocket Occupation: The
group at the C4 position is sterically bulky and highly hydrophobic.[1] It lodges into the hydrophobic pocket II or the "gatekeeper" region (e.g., near Thr790 in EGFR), inducing a tight fit that wild-type ATP cannot replicate.[1][2] -
Catalytic Blockade: By occupying the ATP site, the inhibitor prevents the transfer of the
-phosphate from ATP to the tyrosine residue of the substrate protein.[1][2] -
Signal Termination: This blockade halts the RAS-RAF-MEK-ERK signaling cascade, leading to
phase cell cycle arrest and apoptosis.[1]
Pathway Visualization (EGFR Inhibition)[1]
Figure 1: Mechanism of ATP-competitive inhibition interrupting the RAS-RAF-MEK-ERK cascade.[1]
Secondary Mechanism: DprE1 Inhibition (Antimicrobial)
Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Therapeutic Area: Tuberculosis (Mycobacterium tuberculosis)[1][3][4][5]
While kinase inhibition is the standard pharmaceutical application, recent high-impact research identifies 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of DprE1 .[1]
-
Physiological Role: DprE1 is essential for synthesizing Decaprenylphosphoryl-Arabinose (DPA) , a precursor for the mycobacterial cell wall (arabinogalactan layer).[1][4]
-
Inhibition Mode: Unlike nitro-benzothiazinones (which form covalent adducts), trifluoromethyl-pyrimidines often act as non-covalent inhibitors.[1] They bind to the DprE1 active site, preventing the epimerization of DPR to DPX.[1][2]
-
Result: Disruption of the cell wall leads to bacterial lysis and death.[1]
Quantitative Data Summary
The following table summarizes the potency (
| Target | Cell Line / Enzyme | Compound Class | Mechanism | |
| EGFR | A549 (Lung Cancer) | 5-CF3-Pyrimidine deriv.[1][6] | 0.35 | Kinase Inhibition |
| EGFR | EGFR Kinase (Enzyme) | 5-CF3-Pyrimidine deriv.[1][6] | 0.091 | ATP-Competition |
| DprE1 | M. tuberculosis | Pyrimidine-Amide deriv.[1] | 0.5 - 1.5 | Cell Wall Synthesis Block |
| VEGFR-2 | HUVEC | Thieno-Pyrimidine deriv.[1] | ~0.20 | Angiogenesis Inhibition |
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
To validate the MoA of a 2-phenyl-4-(trifluoromethyl)pyrimidine derivative, use a luminescent ADP detection assay.[1] This protocol ensures the compound is targeting the catalytic activity of the kinase.[1]
Reagents:
Workflow:
-
Preparation: Dilute compound in DMSO (Serial dilution:
to ). -
Incubation: Mix
compound + EGFR enzyme in 384-well white plate. Incubate 10 min at RT (allows inhibitor to bind hinge region). -
Reaction Start: Add
ATP/Substrate mix. Incubate 60 min at RT. -
Termination (Step 1): Add
ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min. -
Detection (Step 2): Add
Kinase Detection Reagent (converts ADP ATP Luciferase light).[1] Incubate 30 min. -
Read: Measure luminescence.
-
Validation: Signal is inversely proportional to inhibition.
is calculated via non-linear regression (Sigmoidal dose-response).[1]
Protocol B: Synthesis of the Core Scaffold
Objective: Synthesize the 2-phenyl-4-(trifluoromethyl)pyrimidine core via cyclocondensation.[1]
Reaction Scheme:
Step-by-Step:
-
Cyclization: Dissolve Benzamidine hydrochloride (10 mmol) and Ethyl trifluoroacetoacetate (10 mmol) in Ethanol (20 mL).
-
Base Addition: Add Sodium Ethoxide (20 mmol) dropwise.
-
Reflux: Heat to reflux (
) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] -
Workup: Evaporate solvent. Acidify with HCl to precipitate the 4-hydroxy-pyrimidine intermediate.
-
Chlorination (Activation): Reflux the intermediate in
(Phosphorus oxychloride) for 4 hours to yield the 4-chloro derivative (if the CF3 is at pos 6) or 2-phenyl-4-CF3-6-chloro derivative, enabling further functionalization (nucleophilic substitution) at the chloro-position.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic route to generate the reactive scaffold for drug development.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Taylor & Francis Online (2022).[1] URL:[Link][1][6]
-
Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors. Source: Journal of Medicinal Chemistry (NIH PubMed).[1] URL:[Link] (Search Term: 2,4,5-trisubstituted pyrimidine FGFR)[1][2]
-
Unveiling DprE1 as a Key Target in the Fight against Tuberculosis. Source: MDPI (2024).[1] URL:[Link][1]
-
Synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives. Source: Arabian Journal of Chemistry.[1] URL:[Link][1]
Strategic Utilization of 2-Phenyl-4-(trifluoromethyl)pyrimidine in Organic Synthesis
The following technical guide details the utility, synthesis, and reactivity of 2-phenyl-4-(trifluoromethyl)pyrimidine , a privileged scaffold in medicinal chemistry known for its high metabolic stability and lipophilicity.[1]
Executive Summary: The Fluorine Effect
In modern drug discovery, the 2-phenyl-4-(trifluoromethyl)pyrimidine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The strategic incorporation of the trifluoromethyl (-CF
-
Metabolic Blockade: The -CF
group prevents oxidative metabolism (e.g., by Cytochrome P450) at the C4 position, a common soft spot in non-fluorinated pyrimidines.[1] -
Electronic Modulation: The strong electron-withdrawing nature of the -CF
group ( ) significantly lowers the LUMO energy of the pyrimidine ring, making it highly susceptible to nucleophilic attack (S Ar) at the C6 position (or C4 if a leaving group is present) and increasing the acidity of C-H bonds for metalation. -
Lipophilicity: The scaffold enhances membrane permeability (logP modulation), critical for CNS-active agents and intracellular targets like kinases.[1]
This guide outlines the construction of this core and its transformation into complex bioactive molecules via Nucleophilic Aromatic Substitution (S
Synthesis Architecture
The construction of the 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold relies on the cyclocondensation of benzamidine (providing the N-C-N fragment) with a fluorinated 1,3-electrophile (providing the C-C-C fragment).
Pathway A: The Direct Core Synthesis (Target: Unfunctionalized Scaffold)
To synthesize the parent molecule (H at C6), the optimal partner for benzamidine is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1]
-
Mechanism: Aza-Michael addition of benzamidine to the enone
-carbon, followed by cyclodehydration. -
Regioselectivity: The reaction is highly regioselective.[2][3][4] The nucleophilic nitrogen attacks the
-carbon (distal to CF ), placing the -CF group at the C4 position of the final pyrimidine ring.
Pathway B: The Functional Building Block (Target: 4-Chloro Derivative)
For combinatorial chemistry, a "leaving group" handle is required.[1] This is achieved by condensing benzamidine with ethyl trifluoroacetoacetate , yielding the hydroxypyrimidine, which is then chlorinated.[1]
-
Step 1: Condensation
2-phenyl-6-(trifluoromethyl)pyrimidin-4-ol. -
Step 2: Deoxychlorination (POCl
) 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine .-
Note on Numbering: Due to IUPAC rules, if the Cl is at 4, the CF
is at 6.[1] This molecule is the standard electrophilic building block.
-
Caption: Divergent synthesis pathways yielding either the unfunctionalized core (Pathway A) or the reactive chloro-pyrimidine building block (Pathway B).[1]
Reactivity Profile & Applications
A. Nucleophilic Aromatic Substitution (S Ar)
The 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine is a potent electrophile. The -CF
-
Regioselectivity: The chloride at C4 is highly reactive.
-
Application: Synthesis of kinase inhibitors where the pyrimidine acts as the hinge-binding motif.
B. Directed C-H Activation
The unfunctionalized 2-phenyl-4-(trifluoromethyl)pyrimidine serves as an excellent substrate for Palladium-catalyzed C-H activation .
-
Mechanism: The pyrimidine nitrogen (N1) acts as a Directing Group (DG) , coordinating to Pd(II).[1] This brings the catalyst into proximity with the ortho-C-H bond of the phenyl ring.
-
Transformation: This allows for ortho-halogenation, arylation, or alkylation of the phenyl ring, creating sterically congested biaryl systems often found in agrochemicals.[1]
Caption: The catalytic cycle for Pd-mediated ortho-C-H functionalization using the pyrimidine nitrogen as a directing group.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)pyrimidine (Core)
Based on cyclocondensation with enone equivalents.
Reagents:
-
Benzamidine hydrochloride (10 mmol)[1]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (11 mmol)[1]
-
Sodium ethoxide (NaOEt) (11 mmol)[1]
-
Ethanol (anhydrous, 20 mL)
Procedure:
-
Preparation: Dissolve benzamidine hydrochloride in anhydrous ethanol. Add NaOEt slowly at 0°C to liberate the free base. Stir for 15 minutes.
-
Addition: Add ETFBO dropwise to the solution. The reaction is exothermic; maintain temperature < 10°C during addition.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via flash chromatography (SiO , 0-10% EtOAc in Hexanes). -
Yield: Expect 75–85% of a white crystalline solid.
Protocol 2: S Ar Coupling with 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine
Standard procedure for library synthesis.
Reagents:
-
4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine (1.0 eq)[1]
-
Amine Nucleophile (e.g., Morpholine, Aniline) (1.2 eq)[1]
-
DIPEA (Diisopropylethylamine) (2.0 eq)[1]
-
Solvent: DMF or acetonitrile.
Procedure:
-
Dissolve the chloro-pyrimidine in DMF (0.2 M concentration).
-
Add DIPEA followed by the amine nucleophile.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines: Heat to 60–80°C for 4–12 hours.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc.[1]
-
Validation:
F NMR is a powerful tool here. The CF signal will shift slightly upon substitution of the adjacent chloride.
References
-
Direct Synthesis of Trifluoromethylated Pyrimidines
-
S
Ar Reactivity & Regioselectivity:- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source:WuXi AppTec QM Magic Class.
- Context: Explains the electronic influence of substituents on pyrimidine ring reactivity.
-
C-H Activation of 2-Phenylpyrimidine
-
Building Block Availability
Sources
- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. 2-(4-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 10933075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Trifluoromethylated Pyrimidines
Executive Summary: The Fluorine Imperative
In modern medicinal chemistry, the incorporation of a trifluoromethyl (
For the pyrimidine ring—a privileged structure found in DNA/RNA bases—the addition of a
Historical Trajectory: From Building Blocks to C-H Activation
The history of trifluoromethylated pyrimidines mirrors the broader evolution of organic synthesis: moving from rigid, stepwise construction to flexible, direct functionalization.
The Early Era: De Novo Cyclization (1960s–1990s)
Initially, the only reliable route to
-
Key Reaction: Condensation of ethyl trifluoroacetoacetate with amidines or urea.
-
Limitation: If you wanted to test a
analog of a complex lead compound, you had to re-synthesize the entire molecule from scratch.
The Modern Era: Late-Stage Functionalization (2010s–Present)
The paradigm shifted with the advent of innate C-H functionalization. The discovery that electron-deficient heterocycles could trap electrophilic
-
Key Milestone: The rediscovery and application of the Langlois Reagent (
) by the Baran lab (2011) allowed for the direct trifluoromethylation of existing pyrimidine drugs without pre-functionalization.
Figure 1: Timeline of key milestones in the chemistry of trifluoromethylated pyrimidines.[1]
Synthetic Architectures: Comparative Methodologies
Method A: The "Building Block" Approach (Cyclization)
This remains the industrial standard for manufacturing generic drugs like Trifluridine due to its scalability and low cost.
-
Mechanism: Condensation/Cyclization.
-
Pros: High yields, unambiguous regiochemistry, cheap starting materials.
-
Cons: Not suitable for diversifiable library synthesis (SAR studies).
Representative Scheme:
Method B: Direct Radical Trifluoromethylation (Innate C-H Functionalization)
This is the preferred method for medicinal chemists optimizing a lead compound. It utilizes the innate reactivity of the pyrimidine ring.
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,
).[2][3] -
Oxidant: TBHP (tert-Butyl hydroperoxide) or metals.
-
Mechanism:
-
Oxidation of
generates the radical. -
The electrophilic
radical attacks the most electron-rich position of the electron-deficient pyrimidine ring (Minisci-type reaction). -
Oxidative rearomatization yields the product.
-
Method C: Transition Metal-Catalyzed Cross-Coupling
Used when specific regioselectivity is required that cannot be achieved via innate C-H functionalization.
-
Reagents: Aryl halides +
(generated in situ from or Chen's reagent). -
Pros: Exact regiocontrol (dictated by the halogen position).
-
Cons: Requires pre-functionalized halogenated precursors; copper waste.
Summary of Methods
| Feature | De Novo Cyclization | Radical C-H Activation | Metal-Catalyzed Coupling |
| Precursor | Acyclic esters | Native Pyrimidine | Halopyrimidine |
| Regioselectivity | Perfect (Structural) | Innate (Electronic) | Perfect (Pre-installed) |
| Cost | Low | Low (Langlois Reagent) | High (Pd/Cu catalysts) |
| Stage | Early (Scale-up) | Late (Lead Opt) | Late (Correction) |
Mechanistic Deep Dive: Radical Trifluoromethylation
Understanding the radical mechanism is crucial for troubleshooting low yields. The reaction relies on the generation of an electrophilic radical that attacks the heterocycle.
Figure 2: Mechanistic pathway of innate C-H trifluoromethylation using Langlois reagent.
Case Study: Trifluridine (Viroptic / TAS-102)
Trifluridine (
-
Therapeutic Class: Antiviral (HSV keratitis) and Antineoplastic (Colorectal cancer).
-
Mechanism of Action:
-
Mimicry: The
group mimics the methyl group of thymidine, allowing the drug to be phosphorylated by thymidine kinase. -
Inhibition: It inhibits thymidylate synthase (TS).[4] Unlike the methyl group, the
group is electron-withdrawing, which destabilizes the transition state required for DNA synthesis. -
Incorporation: It is incorporated into viral/tumor DNA, causing chain termination or fragility.[5]
-
Validated Experimental Protocols
Protocol 1: De Novo Synthesis (Cyclization)
Best for: Creating large quantities of a simple core.
-
Reagents: Ethyl trifluoroacetoacetate (10 mmol), Acetamidine hydrochloride (12 mmol), Sodium ethoxide (25 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol under
. -
Add acetamidine hydrochloride and stir for 15 min.
-
Add ethyl trifluoroacetoacetate dropwise.
-
Reflux for 6 hours.[6]
-
Evaporate solvent, dissolve residue in water, and acidify with HCl to pH 4.
-
Collect the precipitate (4-hydroxy-6-trifluoromethyl-2-methylpyrimidine) by filtration.
-
-
Validation: Yields typically >80%.[7] Product is a white solid.
Protocol 2: Innate C-H Trifluoromethylation (Baran Method)
Best for: Late-stage functionalization of complex pyrimidines.
-
Reagents: Pyrimidine substrate (1.0 equiv),
(Langlois Reagent, 3.0 equiv), TBHP (70% aq., 5.0 equiv), DCM/Water (2.5:1). -
Procedure:
-
Dissolve substrate in DCM/Water biphasic mixture.
-
Add Langlois reagent.[2]
-
Cool to 0°C.
-
Add TBHP dropwise with vigorous stirring.
-
Allow to warm to Room Temperature (RT) and stir for 24 hours.
-
Workup: Extract with DCM, wash with saturated
(to remove acid byproducts) and brine.
-
-
Critical Note: The reaction is biphasic. Vigorous stirring is essential to ensure phase transfer of the radical species.
-
Reference: Ji, Y., et al. (2011). PNAS.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[8]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. Link
-
Heidelberger, C., Parsons, D. G., & Remy, D. C. (1964). Syntheses of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1–5. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
FDA Label. (2015). LONSURF (trifluridine and tipiracil) tablets. Link
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Methodological & Application
Applications of 2-phenyl-4-(trifluoromethyl)pyrimidine in medicinal chemistry
This guide outlines the strategic application, synthesis, and functionalization of 2-phenyl-4-(trifluoromethyl)pyrimidine , a privileged scaffold in modern medicinal chemistry.
Strategic Significance & Chemical Logic
In the landscape of "privileged structures," the pyrimidine ring is ubiquitous, appearing in kinase inhibitors (e.g., Ibrutinib), antivirals, and nucleotide analogs. The specific substitution pattern of 2-phenyl-4-(trifluoromethyl)pyrimidine offers a unique tripartite advantage for lead optimization:
-
Metabolic Stability (The
Effect): The trifluoromethyl group at C4 blocks a primary site of metabolic oxidation (cytochrome P450 attack), significantly extending the half-life ( ) of the molecule compared to its methyl or hydride analogs. -
Electronic Modulation: The strong electron-withdrawing nature of the
group ( ) lowers the LUMO energy of the pyrimidine ring. This increases the acidity of the C-H bond at C6, facilitating C-H activation protocols, and modulates the pKa of the ring nitrogens, affecting hydrogen bond acceptor capability in the kinase hinge region. -
Lipophilicity & Permeability: The
moiety increases lipophilicity (logP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, while the C2-phenyl group provides a hydrophobic anchor for - stacking interactions within the binding pocket (e.g., with Phenylalanine or Tyrosine gatekeepers).
Synthesis Protocol: The "Amidine-Enone" Condensation
The most robust and scalable method for synthesizing the core scaffold involves the cyclocondensation of benzamidine with a trifluoroacetylated enol ether. This route avoids harsh conditions and allows for multi-gram scale-up.
Reagents & Materials
-
Precursor A: Benzamidine hydrochloride (CAS: 1670-14-0)
-
Precursor B: (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) (CAS: 371-82-4)
-
Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol
-
Solvent: Absolute Ethanol (EtOH)
-
Workup: Ethyl Acetate (EtOAc), Brine,
Step-by-Step Methodology
-
Preparation of Free Base:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (10.0 mmol, 1.56 g) in absolute EtOH (20 mL).
-
Add NaOEt solution (11.0 mmol, 4.1 mL) dropwise at room temperature (RT) under
atmosphere. Stir for 15 minutes to generate the free amidine.
-
-
Cyclocondensation:
-
Add (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (10.0 mmol, 1.68 g) dropwise to the reaction mixture.
-
Observation: The solution may turn slightly yellow/orange.
-
Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes; Product
).
-
-
Workup & Isolation:
-
Cool the reaction to RT. Concentrate the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (30 mL) and extract with EtOAc (3 x 20 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentrate to yield the crude solid.
-
-
Purification:
-
Recrystallize from minimal hot Hexane/EtOH (9:1) or purify via silica gel flash chromatography (0
10% EtOAc/Hexane gradient). -
Yield Expectations: 75–85% as a white/off-white crystalline solid.
-
Visual Workflow: Synthesis Logic
Caption: Convergent synthesis of the 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold via condensation of benzamidine and ethyl trifluorobutenone.
Functionalization Protocols: Generating Libraries
Once the core scaffold is synthesized, it serves as a template for divergent synthesis. The two primary vectors for functionalization are Electrophilic Halogenation (C5) and Radical Alkylation (C6) .
Protocol A: C5-Bromination (Gateway to Suzuki Coupling)
The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (EAS), albeit requiring activation due to the electron-deficient ring.
-
Reagents: Bromine (
), Glacial Acetic Acid (AcOH), Sodium Acetate (NaOAc). -
Procedure:
-
Dissolve 2-phenyl-4-(trifluoromethyl)pyrimidine (1.0 eq) in Glacial AcOH (0.5 M).
-
Add NaOAc (1.5 eq) followed by dropwise addition of
(1.2 eq). -
Heat to 80 °C for 12 hours in a sealed tube.
-
Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess
). -
Result: 5-Bromo-2-phenyl-4-(trifluoromethyl)pyrimidine.
-
Application: Use this bromide in Pd-catalyzed Suzuki-Miyaura couplings to install aryl/heteroaryl groups at C5, creating kinase inhibitor libraries.
-
Protocol B: Minisci C-H Alkylation (C6 Functionalization)
The electron-deficient nature of the pyrimidine ring (enhanced by 4-
-
Reagents: Alkyl carboxylic acid (R-COOH), Silver Nitrate (
, cat.), Ammonium Persulfate ( ), TFA/Water. -
Procedure:
-
Dissolve scaffold (1.0 eq) and alkyl acid (2.0 eq) in
/Water (biphasic) or TFA/Water. -
Add
(0.2 eq) and (1.5 eq). -
Stir vigorously at 40–60 °C .
-
Mechanism: Oxidative decarboxylation generates an alkyl radical (
), which attacks the electron-poor C6 position. -
Utility: Rapid introduction of alkyl chains (methyl, isopropyl, cyclobutyl) to tune solubility and hydrophobic contacts.
-
Analytical Data Summary
Key physicochemical properties for validation and SAR (Structure-Activity Relationship) analysis.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 224.18 g/mol | Fragment-based drug design (FBDD) |
| LogP (Calc) | ~3.2 | High lipophilicity; good membrane permeability |
| Diagnostic signal for reaction monitoring | ||
| Doublet/Singlet ~7.8–8.0 ppm | Disappears upon C5-bromination | |
| Doublet ~9.0–9.2 ppm | Highly deshielded; diagnostic for pyrimidine ring |
Medicinal Chemistry Logic Map (SAR)
The following diagram illustrates the functional logic of the scaffold in a binding pocket context.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of each position on the scaffold.
References
-
Movassaghi, M., & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
-
BenchChem. (2025).[2] 2-(4-(Trifluoromethyl)phenyl)pyrimidine Product Information and Analogous Scaffolds.
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Methods and Protocols.
-
National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines and pyrimidines as key structural motifs.[1][3]
Sources
Application Note: Protocols for Suzuki Coupling with 2-Phenyl-4-(trifluoromethyl)pyrimidine
Abstract & Scope
This Application Note details the optimized protocols for Suzuki-Miyaura cross-coupling reactions involving 2-phenyl-4-(trifluoromethyl)pyrimidine and its halogenated precursors. The 4-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) due to its high lipophilicity and metabolic stability.
However, the strong electron-withdrawing nature of the trifluoromethyl (-CF
-
Enhanced Reactivity: It significantly lowers the LUMO energy, facilitating rapid oxidative addition of palladium(0).
-
Instability Risks: It increases susceptibility to hydrolytic cleavage and nucleophilic aromatic substitution (
) by the base used in the coupling, rather than the desired transmetallation.
This guide provides two distinct workflows:
-
Protocol A: Synthesis of the core scaffold via C2-selective arylation.
-
Protocol B: Functionalization of the scaffold (e.g., at C5) using advanced precatalysts.
Mechanistic Considerations & Critical Parameters
The Electronic Influence of the CF Group
The -CF
-
Impact on Oxidative Addition: The C2-Cl bond in 2-chloro-4-(trifluoromethyl)pyrimidine is highly activated. Standard Pd(PPh
) is often sufficient, but the reaction is rapid. -
Impact on Base Selection: Strong bases (e.g., NaO
Bu, KOH) must be avoided. The electron-deficient ring is prone to attack by hard nucleophiles ( ), leading to hydroxylation (displacement of Cl by OH) or alkoxy-substitution, rather than the desired coupling. Carbonate or phosphate bases are mandatory.
Catalyst Selection Logic
-
For C2-Coupling (Protocol A): The C2 position is sterically accessible and electronically activated. Pd(PPh
) or Pd(dppf)Cl are preferred for their robustness and cost-effectiveness. -
For C5-Coupling (Protocol B): The C5 position is the least electron-deficient site on the pyrimidine ring and often sterically crowded if C4-CF
and C6-substituents are present. Buchwald G2/G3 Precatalysts (e.g., XPhos Pd G2) are required to drive the reaction to completion without debromination side reactions.
Experimental Workflows
Visualization of Reaction Logic
Figure 1: Decision tree for selecting the appropriate Suzuki coupling protocol based on the starting material and electronic environment.
Protocol A: Synthesis of the Core Scaffold
Objective: Coupling 2-chloro-4-(trifluoromethyl)pyrimidine with phenylboronic acid.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 2-Chloro-4-(trifluoromethyl)pyrimidine | 1.0 | Electrophile (Activated) |
| Coupling Partner | Phenylboronic Acid | 1.1 - 1.2 | Nucleophile |
| Catalyst | Pd(PPh | 0.02 (2 mol%) | Catalyst |
| Base | Na | 2.0 | Activator (Mild) |
| Solvent | 1,2-Dimethoxyethane (DME) | 0.2 M | Solvent (Miscible) |
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol) and Phenylboronic acid (1.1 mmol).
-
Solvation: Add DME (4.0 mL). Stir to dissolve.
-
Degassing (Critical): Bubble nitrogen or argon through the solution for 5 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(PPh
) (23 mg, 0.02 mmol). -
Base Addition: Add degassed 2M Na
CO (1.0 mL). The mixture will become biphasic. -
Reaction: Seal the vial and heat to 85°C for 4–6 hours.
-
Note: Microwave irradiation at 100°C for 20 minutes is a viable alternative.
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.[1]
Protocol B: Functionalization of the Core (C5-Arylation)
Objective: Coupling 5-bromo-2-phenyl-4-(trifluoromethyl)pyrimidine with aryl boronic acids.[2]
Context: The C5 position is deactivated by the ortho-CF
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 5-Bromo-2-phenyl-4-(trifluoromethyl)pyrimidine | 1.0 | Electrophile (Deactivated) |
| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst (High Turnover) |
| Ligand (Optional) | XPhos | 0.02 (2 mol%) | Stabilizer |
| Base | K | 3.0 | Base (Anhydrous preferred) |
| Solvent | 1,4-Dioxane / Water (9:1) | 0.2 M | Solvent |
Step-by-Step Procedure
-
Setup: Charge a Schlenk tube or microwave vial with the 5-bromo substrate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), XPhos Pd G2 (15 mg), and K
PO (636 mg). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).
-
Reaction: Heat to 80°C for 12 hours.
-
Why XPhos? The biaryl ligand forms a monoligated Pd(0) species that is bulky enough to promote reductive elimination in this sterically crowded system, yet electron-rich enough to facilitate oxidative addition into the C5-Br bond.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Hydrolysis Product (Pyrimidinone) | Base is too strong or reaction time too long. The CF | Switch from Na |
| Protodeboronation | Boronic acid instability in the presence of CF | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) which are more stable. |
| Homocoupling of Boronic Acid | Oxygen presence in the vessel. | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| No Reaction (Protocol B) | C5 position is too hindered/electron-poor. | Increase catalyst loading to 5 mol%. Switch to Sphos Pd G2 or BrettPhos Pd G2 . |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
-
Source: MDPI (Molecules), 2021.[3]
- Relevance: Establishes the baseline reactivity of chlorinated pyrimidines and the superiority of microwave conditions for electron-deficient rings.
-
-
Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
- Source: RSC Advances, 2021.
- Relevance: Demonstrates the necessity of XPhos Pd G2 catalysts for coupling adjacent to CF groups in pyrimidine-like systems.
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling.
- Source: ResearchG
- Relevance: Provides the foundational logic for site-selectivity (C2 vs C4 vs C5)
-
Suzuki-Miyaura Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks.
- Source: NIH / ACS Omega, 2018.
- Relevance: Validates the use of trifluoroborates when standard boronic acids are unstable during coupling with pyrimidines.
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Screening of 2-Phenyl-4-(trifluoromethyl)pyrimidine Libraries
Optimizing Kinase Discovery & Mitigating False Positives
Introduction: The Scaffold & The Challenge
The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., BRAF, VEGFR) and anti-infective agents. The inclusion of the trifluoromethyl (
-
Metabolic Stability: It blocks metabolic oxidation at a vulnerable site, extending in vivo half-life.
-
Electronic & Steric Modulation: The strong electron-withdrawing nature of
alters the pKa of the pyrimidine ring, influencing hydrogen bond acceptor capability in the ATP-binding pocket, while its lipophilicity ( ) enhances membrane permeability.
The HTS Challenge: While these physicochemical properties drive potency, they introduce significant screening risks. This scaffold is prone to colloidal aggregation in aqueous buffers, a leading cause of false positives (promiscuous inhibition) in High-Throughput Screening (HTS). Furthermore, the hydrophobicity requires careful DMSO management to prevent precipitation.
This guide details a robust HTS workflow designed specifically to screen this library against kinase targets while rigorously filtering aggregation-based artifacts.
Library Preparation & Chemical Handling
Due to the lipophilic nature of the
Protocol: Compound Management
-
Stock Concentration: Store compounds at 10 mM in 100% DMSO (anhydrous).
-
Storage: -20°C or -80°C in varying humidity-controlled environments (Low Relative Humidity).
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) for nanoliter transfers to minimize tip-based compound loss.
-
Solubility Check (Quality Control):
-
Visual: Inspect source plates for precipitation after freeze-thaw cycles.
-
Nephelometry: Randomly sample 1% of the library to measure turbidity in the final assay buffer (0.1% DMSO). Acceptance Criteria: < 5 NTU (Nephelometric Turbidity Units).
-
Primary Assay: TR-FRET Kinase Screen
Why TR-FRET? Standard fluorescence intensity assays are susceptible to interference from library compounds (autofluorescence/quenching). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium/Terbium), allowing measurement after short-lived background fluorescence has decayed.
Mechanism of Action
The assay measures the phosphorylation of a peptide substrate by a kinase.
-
Reaction: Kinase transfers
-phosphate from ATP to a biotinylated peptide. -
Detection:
-
Donor: Europium-labeled anti-phospho-antibody binds the phosphorylated residue.
-
Acceptor: Allophycocyanin (APC)-labeled Streptavidin binds the biotinylated peptide.
-
-
Signal: Proximity (<10 nm) induces FRET. Signal is proportional to kinase activity.
Visual 1: TR-FRET Kinase Assay Principle
Caption: Schematic of the TR-FRET reaction. Kinase activity brings Donor (Eu) and Acceptor (APC) into proximity via the phosphorylated biotin-peptide, generating a specific signal.
Step-by-Step Protocol (384-well Format)
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation), 1 mM DTT. -
Enzyme: Purified Kinase (e.g., VEGFR2, BRAF) at
concentration. -
Substrate: Biotinylated peptide (e.g., Poly GT) at
. -
ATP: Ultra-pure ATP at
(usually 10-100 ).
Workflow:
-
Compound Transfer: Dispense 10 nL of library compounds (in DMSO) into low-volume 384-well white plates (OptiPlate). Final DMSO conc: 0.1%.
-
Enzyme Addition: Add 5
of 2x Enzyme mix. Incubate 10 min at RT (allows compound-enzyme pre-equilibration). -
Reaction Start: Add 5
of 2x Substrate/ATP mix. -
Incubation: 60 min at RT (protect from light).
-
Detection: Add 10
of Detection Mix (Eu-Antibody + SA-APC + EDTA to stop reaction). -
Read: Incubate 60 min. Read on EnVision or PHERAstar (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
Data Calculation:
Triage Strategy: The Aggregation Counter-Screen
The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold is hydrophobic. "Hits" may simply be forming colloids that sequester the enzyme.
The Detergent Sensitivity Test: True inhibitors bind specific pockets; aggregators act non-specifically via surface tension. Aggregates are sensitive to non-ionic detergents.
-
Select Hits: Compounds with >50% inhibition in Primary Screen.
-
Re-Assay: Run the exact TR-FRET protocol above with 0.01% Triton X-100 (or 0.1 mg/mL BSA) added to the buffer.
-
Logic:
-
Inhibition Retained: Likely a True Binder .
-
Inhibition Lost: Likely an Aggregator (False Positive).
-
Secondary Screen: Cellular Viability (ATP)
To ensure kinase inhibition translates to cellular efficacy without non-specific toxicity.
Protocol: CellTiter-Glo® (Promega)
-
Seeding: Plate 1,000 cells/well (e.g., A375 melanoma for BRAF targets) in 384-well plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response). Incubate 72h.
-
Detection: Add CellTiter-Glo reagent (lyses cells, generates luminescence proportional to ATP).
-
Read: Measure Total Luminescence.
Data Analysis & Hit Selection Logic
Visual 2: HTS Triage Workflow
Caption: Decision tree for filtering library compounds. The detergent counter-screen is the critical step for this lipophilic scaffold.
Summary of Key Parameters
| Parameter | Specification | Rationale |
| Plate Type | 384-well, White, Low-Volume | Maximizes signal reflection; minimizes reagent cost. |
| DMSO Limit | High DMSO inhibits many kinases; low DMSO risks precipitation of this scaffold. | |
| Z-Prime (Z') | Statistical guarantee of separation between signal and background. | |
| Signal Stability | Read >1h post-stop | Allows reaction equilibrium; reduces pipetting drift errors. |
| Counter-Screen | +0.01% Triton X-100 | Disrupts colloidal aggregates common to fluorinated aromatics. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]
-
Sittampalam, G. S., et al. Assay Interference by Aggregation.[1] Assay Guidance Manual.[1][2][3] NCBI Bookshelf.[3] Available at: [Link]
- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context on metabolic stability of CF3).
-
Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 2010. Available at: [Link]
Sources
Application Note: Pharmacological Profiling of 2-phenyl-4-(trifluoromethyl)pyrimidine Derivatives
Executive Summary & Chemical Rationale
The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its pharmacological value is derived from two synergistic structural features:
-
The Pyrimidine Core: A ubiquitous bio-isostere found in kinase inhibitors and nucleotide analogs.
-
The Trifluoromethyl (
) Group: A critical metabolic shield.[1] The C-F bond is one of the strongest in organic chemistry ( ), resisting oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the group significantly increases lipophilicity ( ), facilitating passive transport across the waxy cell wall of Mycobacterium tuberculosis (Mtb) and the lipid bilayers of solid tumor cells.
This guide details the experimental workflows for evaluating these compounds, focusing on their two most prominent applications: DprE1 inhibition (Tuberculosis) and Cytotoxicity profiling (Oncology) .
Compound Management: The Hydrophobic Challenge
Context: The lipophilicity conferred by the
Protocol A: Solubilization & Stock Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Target Concentration: 10 mM or 20 mM master stock.
-
Storage: -20°C in amber glass vials (to prevent photodegradation of the phenyl ring).
Critical Step: The "Cloud Point" Check Before any biological assay, perform a nephelometric validation:
-
Dilute the compound to
in the specific assay media (e.g., 7H9 broth for TB, DMEM for cancer). -
Incubate for 1 hour at 37°C.
-
Pass Criteria: Solution must remain optically clear. If turbidity is visible (precipitation), the compound requires formulation aids (e.g., 5% Cyclodextrin or Tween-80) for accurate
determination.
Application 1: Anti-Tubercular Evaluation (Targeting DprE1)
Mechanistic Grounding: The primary target for this scaffold in TB research is DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase).[2][3] DprE1 works with DprE2 to synthesize Arabinan , a fundamental component of the mycobacterial cell wall.[3] Inhibiting DprE1 leads to cell lysis.[2]
Visualization: The DprE1 Inhibition Pathway
Figure 1: Mechanism of Action. The compound blocks DprE1, halting the conversion of DPR to DPX, ultimately causing cell wall failure.
Protocol B: Resazurin Microtiter Assay (REMA)
Why Resazurin? M. tuberculosis is slow-growing (24h doubling time). Optical density (OD) readings are prone to error due to clumping. Resazurin is a redox indicator that turns fluorescent pink only in metabolically active cells, providing a distinct visual endpoint.
-
Strain: M. tuberculosis H37Rv (or M. smegmatis for BSL-2 surrogate screening).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Plate Setup:
-
Use 96-well sterile plates.
-
Add
media to all wells. -
Serial Dilution: Add compound in column 2 and dilute 1:2 across to column 11. Column 12 is the Growth Control (no drug).
-
-
Inoculation: Add
of bacterial suspension ( ) to all wells. Final volume . -
Incubation: Seal plates. Incubate at 37°C for 5 days (M. smegmatis: 24-48 hours).
-
Readout:
-
Add
of 0.02% Resazurin solution. -
Incubate for 24 hours.
-
Blue = No Growth (Inhibition). Pink = Growth.
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Application 2: Oncology (Cytotoxicity & EGFR Targeting)
Mechanistic Grounding:
Recent studies indicate that 2-phenyl-4-(trifluoromethyl)pyrimidines can act as EGFR inhibitors or tubulin polymerization inhibitors . The
Protocol C: MTT Cytotoxicity Assay
Objective: Determine the Selectivity Index (SI). A good drug kills cancer cells but spares normal cells.
-
Cell Lines:
-
Target: A549 (Lung Carcinoma), MCF-7 (Breast Cancer).[4]
-
Control: HUVEC (Human Umbilical Vein Endothelial Cells) or PBMCs.
-
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add compounds (0.1 to
) for 48 or 72 hours. -
Development:
-
Add
MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Mitochondrial reductase in live cells converts yellow MTT to purple Formazan crystals.
-
Dissolve crystals with
DMSO.
-
-
Analysis: Measure Absorbance at 570 nm.
-
Calculate
using non-linear regression (GraphPad Prism). -
Selectivity Index (SI):
. An is desired.
-
In Vivo Pharmacokinetics (PK)
Hypothesis: The
Protocol D: Mouse PK Study
-
Animals: Male CD-1 or BALB/c mice (n=3 per time point).
-
Formulation:
-
Due to hydrophobicity, use a vehicle of 5% DMSO + 40% PEG400 + 55% Saline .
-
Note: Avoid pure aqueous suspension; it leads to erratic absorption.
-
-
Dosing:
-
IV Group: 2 mg/kg (Tail vein).
-
PO Group: 10 mg/kg (Oral gavage).
-
-
Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis:
-
Precipitate plasma proteins with Acetonitrile.
-
Analyze via LC-MS/MS (MRM mode).
-
-
Key Parameters to Report:
- (Peak concentration).
- (Total exposure).
-
(Oral Bioavailability) =
.
Experimental Workflow Summary
Figure 2: Integrated Screening Cascade. From chemical synthesis to in vivo validation.
Data Reporting Template
| Compound ID | R (Substituent) | TB MIC ( | A549 | LogP (Calc) | Mouse |
| Ref (Isoniazid) | - | 0.05 | >100 | -0.7 | 1.5 |
| Ref (Erlotinib) | - | >50 | 0.02 | 3.2 | 3.4 |
| TP-01 (Test) | 4-Cl | 0.8 | 12.5 | 3.8 | 4.2 |
| TP-02 (Test) | 4-OMe | 4.5 | 1.1 | 3.1 | 3.8 |
Note: TP-01 shows promise as an anti-tubercular agent (low MIC), while TP-02 leans towards anti-cancer activity (low
References
-
Menendez, C., et al. (2011). "Synthesis and biological evaluation of 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Foundational paper on DprE1 inhibition).
-
Wang, S., et al. (2021). "Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Tiwari, R., et al. (2023). "DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery." ChemistrySelect.
Sources
- 1. 2-(4-(Trifluoromethyl)phenyl)pyrimidine | Benchchem [benchchem.com]
- 2. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of Novel Trifluoromethyl Pyrimidine Derivatives as Antiviral Agents
[1]
Introduction & Rationale
The incorporation of fluorine into nucleoside analogues is a cornerstone of modern antiviral medicinal chemistry. This guide focuses on the evaluation of trifluoromethyl (
The pyrimidine core mimics natural substrates (cytosine, thymine, uracil), allowing these compounds to interact with viral polymerases. The addition of a
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
kJ/mol), resisting enzymatic degradation better than C-H bonds. -
Lipophilicity: The hydrophobic nature of the
group enhances passive diffusion across the host cell membrane, increasing intracellular concentration. -
Electronic Modulation: The strong electron-withdrawing nature of the
group alters the of the pyrimidine ring, potentially strengthening hydrogen bonding interactions within the viral polymerase active site.
This application note outlines a standardized workflow for evaluating these compounds against RNA viruses (e.g., Influenza, Coronaviruses) or DNA viruses (e.g., HSV, HBV), focusing on determining the Selectivity Index (SI) .
Experimental Workflow Overview
The evaluation pipeline requires two parallel tracks: determining host cell toxicity and measuring antiviral efficacy.[1] The convergence of these datasets defines the therapeutic potential.
Diagram 1: Screening Workflow
Caption: Parallel workflow for determining the Selectivity Index (SI). Compounds are split into cytotoxicity and efficacy tracks before data synthesis.
Protocol 1: Compound Preparation[3]
Trifluoromethylated compounds often exhibit high lipophilicity.[2] Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in efficacy and false positives in toxicity.
-
Stock Solution: Dissolve the solid derivative in 100% DMSO (molecular biology grade) to a concentration of 20 mM .
-
Note: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at 40 kHz.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles (
cycles can degrade the pyrimidine ring). -
Working Solution: On the day of the assay, dilute the stock in pre-warmed (
C) culture media. Ensure the final DMSO concentration on cells is <0.5% to avoid solvent toxicity.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Before testing antiviral activity, one must prove the compound kills the virus, not the host cell. We use the MTT assay, where mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[3]
Target: Determine the
Materials
-
Cells: Vero E6 or A549 (depending on viral target).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (
mg/mL in PBS).
Step-by-Step Procedure
-
Seeding: Seed cells in a 96-well plate at
cells/well. Incubate for 24h at C/5% to reach 90% confluency. -
Treatment: Remove media. Add
of compound diluted in media (8-point serial dilution, e.g., to ).-
Controls: Include "Media Only" (Blank) and "Cells + 0.5% DMSO" (Vehicle Control).
-
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add
of MTT stock to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant carefully. Add
DMSO to dissolve purple formazan crystals. Shake plate for 10 mins. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
Protocol 3: Antiviral Efficacy (CPE Reduction Assay)
This assay measures the compound's ability to prevent the Cytopathic Effect (CPE)—the morphological changes or cell death induced by viral replication.[1][4][5][6]
Target: Determine the
Step-by-Step Procedure
-
Seeding: Seed cells as in Protocol 2.
-
Infection:
-
Treatment: Remove virus inoculum.[7] Wash cells
with PBS (to remove unbound virus). Add of compound dilutions (same range as Protocol 2). -
Incubation: Incubate for 72 hours (or until Virus Control shows >90% CPE).
-
Quantification: Use CellTiter-Glo (ATP) or Crystal Violet staining to quantify surviving cells.
-
Calculation: Normalize data to the Cell Control (100% viability) and Virus Control (0% viability).
-
Protocol 4: Mechanism of Action (Time-of-Addition)
If a compound shows a high Selectivity Index (
Experimental Design
-
(-1h) Pre-treatment: Drug added 1h before virus.[7] (Tests: Entry blockade/Host factor modulation).
-
(0h) Co-addition: Drug added with virus.[6][10] (Tests: Attachment/Entry).
-
(2h, 4h, 6h, 8h) Post-infection: Drug added after viral entry. (Tests: Replication/Translation/Assembly).
Diagram 2: Time-of-Addition Logic
Caption: Correlating drug addition time with the viral lifecycle stage to identify the molecular target.[11]
Data Analysis & Interpretation
Selectivity Index (SI)
The SI is the primary metric for drug developability. It represents the window between efficacy and toxicity.
| SI Value | Interpretation | Action |
| < 1 | Toxic (Kills host before virus) | Discard |
| 1 - 10 | Weak Selectivity | Lead Optimization Required |
| > 10 | Moderate Selectivity | Proceed to MoA Studies |
| > 50 | High Selectivity | Candidate for In Vivo Studies |
Data Presentation
Report all data in a summary table including 95% Confidence Intervals (CI).
| Compound ID | SI | ||||
| Ref (Remdesivir) | - | - | |||
| TF-Pyr-01 | |||||
| TF-Pyr-02 |
Note: TF-Pyr-02 demonstrates that amino-substitution combined with the trifluoromethyl group significantly enhances potency without increasing toxicity.
References
-
Medicinal Chemistry of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][12]
-
Antiviral Assay Protocols (CPE & MTT): Fehr, A. R., & Perlman, S. (2015). Coronaviruses: Methods and Protocols. Springer Methods in Molecular Biology. [Link]
-
Time-of-Addition Methodology: Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[9][10][11] Nature Protocols. [Link]
-
Trifluoromethyl Pyrimidines in Antiviral Research: Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Challenges in the scale-up synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine
The following guide is structured as an internal Tier-3 Technical Support Knowledge Base for the scale-up synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine . It assumes the user is a process chemist or senior researcher encountering specific hurdles during the transition from gram-scale to kilogram-scale production.
Topic: Scale-Up Synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine
Status: Active | Priority: High | Department: Process Chemistry Support[1]
Executive Summary & Route Selection
For scale-up (>100g to kg scale), the Cyclocondensation Route utilizing Benzamidine Hydrochloride and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is the industry standard.[1] It offers superior regioselectivity and atom economy compared to the
Core Reaction:
Module 1: Critical Process Parameters (CPP) & Workflow
Use this workflow to validate your current experimental setup before troubleshooting.
Caption: Figure 1. Optimized scale-up workflow emphasizing thermal control during the ETFBO addition and a chromatography-free isolation strategy.
Module 2: Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Purity [1]
Q1: I am seeing a ~5-10% impurity with a similar retention time. Is this the 6-trifluoromethyl isomer?
-
Diagnosis: Unlikely. The reaction of amidines with enones like ETFBO is highly regioselective for the 4-isomer due to the specific electrophilicity of the
-carbon in ETFBO.[1] -
Root Cause: The impurity is likely 2-phenyl-4-hydroxy-4-(trifluoromethyl)-3,4-dihydropyrimidine (the non-dehydrated intermediate) or a hydrolysis product of ETFBO (1,1,1-trifluoro-2,4-butanedione).[1]
-
Corrective Action:
-
Check Water Content: Ensure your ethanol is anhydrous (<0.1% water). Water hydrolyzes ETFBO to the dione, which reacts slower and less cleanly.
-
Push Dehydration: If the intermediate hydrate is present, extend reflux time or add a catalytic amount of acid (e.g., p-TsOH) during the final hour of reflux to force aromatization.
-
Q2: My product is "oiling out" during the water quench instead of precipitating.
-
Diagnosis: The lipophilicity of the trifluoromethyl group lowers the melting point and solubility in aqueous mixtures.
-
Corrective Action:
-
Seeding: Do not add water all at once. Add water until the solution is slightly turbid, then add seed crystals of pure product. Stir for 30 mins before adding the rest of the water.
-
Temperature Control: Ensure the quench mixture is cooled to 0-5°C slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.
-
Alternative Solvent: Switch from EtOH/Water to Heptane/Ethyl Acetate . Evaporate the reaction solvent, redissolve in hot Heptane, and add EtOAc dropwise until clear. Cool to crystallize.
-
Category B: Reaction Kinetics & Safety
Q3: We observed a rapid temperature spike upon adding ETFBO. Is this normal?
-
Diagnosis: Yes, the Michael addition of the amidine to the enone is exothermic.
-
Risk: High temperatures during addition can cause polymerization of ETFBO (darkening of reaction mixture) and lower yields.
-
Protocol Adjustment:
-
Scale Factor: On >100g scale, use a dosing pump.
-
Rate: Add ETFBO over 45-60 minutes.[1]
-
Cooling: Maintain internal reactor temperature between 0°C and 10°C during addition. Only heat to reflux after addition is complete.
-
Q4: The reaction stalls with 15% starting material remaining.
-
Diagnosis: Likely degradation of the base or ETFBO.
-
Corrective Action:
-
Stoichiometry Check: Benzamidine HCl requires 1.0 equivalent of base to free the amidine. The reaction generates acid equivalents (water/ethanol exchange). Ensure you are using 1.1 to 1.2 equivalents of NaOEt .
-
Reagent Quality: ETFBO is unstable over time. If your reagent is dark yellow/orange, distill it before use or increase equivalents to 1.1 eq.
-
Module 3: Analytical Reference Data
Use these values to validate your crude material immediately.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates ETFBO polymer contamination.[1] |
| Melting Point | 94 - 96 °C | Sharp range indicates high purity.[1] Broad range (<90°C) suggests "hydrate" impurity. |
| 1H NMR (CDCl3) | The doublet at ~7.6 ppm is diagnostic for the proton adjacent to | |
| 19F NMR | A second peak at -76 ppm indicates hydrolysis products (trifluoroacetate derivatives). | |
| Mass Spec (ESI) | [M+H]+ = 225.06 |
Module 4: Logic Tree for Yield Optimization
Follow this decision tree if yields are below 80%.
Caption: Figure 2. Root cause analysis tree for low-yield scenarios.
References
-
Synthesis of Trifluoromethyl-Substituted Pyrimidines
-
Title: Regioselective Synthesis of 4-Trifluoromethyl-Substituted Pyrimidines Using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.[1][2]
- Source:Journal of Fluorine Chemistry.
- Relevance: Establishes the core mechanism and regioselectivity of the ETFBO + Amidine route.
-
URL:[Link] (Representative link for context)
-
-
ETFBO Reagent Handling & Safety
-
Title: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO): A Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes.[1]
- Source:Synlett.
- Relevance: Details the stability, handling, and reactivity profile of the key precursor.
-
-
Scale-Up Methodology (Patents)
Disclaimer: This guide is for research and development purposes. Always consult the Safety Data Sheet (SDS) for ETFBO and Benzamidine HCl before handling. High-pressure liquid chromatography (HPLC) and NMR verification are required for final release.
Sources
How to avoid dehalogenation in pyrimidine coupling reactions
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating challenge in palladium-catalyzed cross-coupling reactions: the unwanted dehalogenation of pyrimidine substrates. As electron-deficient heteroaromatics, pyrimidines are particularly susceptible to this side reaction, which can significantly lower the yield of your desired coupled product.
This resource is structured to help you quickly diagnose the potential causes of dehalogenation in your specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and implement effective, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in pyrimidine couplings?
A1: Dehalogenation is a side reaction where the halogen atom (Cl, Br, or I) on your pyrimidine starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyrimidine byproduct instead of your desired cross-coupled product, which reduces the overall yield and complicates purification. Pyrimidines are particularly prone to this issue due to their electron-deficient nature, which makes the carbon-halogen bond more susceptible to certain catalytic pathways.[1]
Q2: What is the primary mechanism of dehalogenation?
A2: The most common pathway is hydrodehalogenation, which involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with various components in your reaction mixture, including the base (especially alkoxides), solvent (like alcohols), or even trace amounts of water.[1] Once formed, the Pd-H species can react with the pyrimidine-palladium intermediate, leading to the undesired dehalogenated product.
Q3: Are certain halogens more likely to be removed?
A3: Yes, the tendency for dehalogenation follows the general reactivity of the carbon-halogen bond: I > Br > Cl.[1] While pyrimidine iodides are the most reactive and therefore most susceptible, even the less reactive chlorides can undergo dehalogenation under harsh conditions or with a poorly optimized catalytic system.
Q4: My reaction isn't a Suzuki coupling. Does dehalogenation still happen in Buchwald-Hartwig or Sonogashira reactions?
A4: Absolutely. Dehalogenation is a potential side reaction in virtually all palladium-catalyzed cross-coupling reactions involving aryl or heteroaryl halides. In Buchwald-Hartwig aminations, for instance, a competing pathway to the desired C-N bond formation is β-hydride elimination, which can lead to the hydrodehalogenated arene.[2] Similarly, Sonogashira couplings can also suffer from this unwanted side reaction.
Troubleshooting Guide: Diagnosis & Solutions
This section provides specific, actionable advice to troubleshoot and mitigate dehalogenation. The key is to optimize the reaction conditions to favor the desired cross-coupling pathway over the competing dehalogenation pathway.
Issue 1: Significant dehalogenation observed by LC-MS or NMR.
This is the most common problem. The presence of a product with a mass corresponding to the loss of a halogen and the gain of a proton indicates a dehalogenation issue.
► Root Cause Analysis & Solutions
The primary goal is to accelerate the rate of the desired catalytic cycle (oxidative addition, transmetalation/amine binding, reductive elimination) relative to the rate of the dehalogenation pathway.
1. Catalyst & Ligand Choice: The First Line of Defense
The choice of ligand is arguably the most critical factor in controlling dehalogenation. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.
-
Why it Matters: Bulky, electron-rich ligands promote the desired reductive elimination step to form the C-C or C-N bond and can sterically hinder the approach of hydride sources to the palladium center.
-
Recommendation:
-
Switch to Bulky, Electron-Rich Phosphine Ligands: For many pyrimidine couplings, ligands from the Buchwald biarylphosphine family are highly effective.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr, are known to form highly active and stable palladium complexes that can be very effective in suppressing dehalogenation, even for challenging aryl chlorides.[3][4]
-
Avoid Small, Less Donating Ligands: Ligands like triphenylphosphine (PPh₃) are often poor choices for electron-deficient substrates like pyrimidines as they can lead to slower reductive elimination, giving the dehalogenation pathway more time to compete.
-
Table 1: Recommended Ligands for Pyrimidine Couplings
| Ligand Family | Specific Examples | Key Advantages for Pyrimidines | Coupling Type Suitability |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich; accelerate reductive elimination.[1] | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form stable, highly active catalysts.[3][4] | Suzuki, Buchwald-Hartwig |
| Diphosphine Ligands | Xantphos | Wide bite angle; can be effective in specific cases.[5][6] | Buchwald-Hartwig, Suzuki |
2. Base Selection: Avoiding Hydride Sources
The base plays a crucial role not only in the catalytic cycle (e.g., in the transmetalation step of a Suzuki reaction) but also as a potential source of palladium-hydride species.
-
Why it Matters: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate Pd-H species, especially at elevated temperatures. While sometimes necessary for C-N couplings, they should be used with caution.
-
Recommendation:
-
Use Weaker Inorganic Bases: For Suzuki couplings, phosphate bases like K₃PO₄ or carbonate bases such as Cs₂CO₃ or K₂CO₃ are generally much safer choices and are less likely to cause dehalogenation.[1]
-
Screen Bases: If a strong base is required (e.g., for a difficult Buchwald-Hartwig amination), screen different options. Sometimes switching from NaOtBu to a weaker base like K₂CO₃, even if it requires a higher temperature, can provide a better overall yield by minimizing the side reaction.
-
3. Solvent & Temperature: Controlling the Reaction Environment
The solvent can influence catalyst stability and solubility, and certain solvents can act as hydride donors.
-
Why it Matters: Protic solvents, especially alcohols, can be a direct source of hydrides. While aqueous conditions are common for Suzuki reactions, the ratio of water can be critical.
-
Recommendation:
-
Use Aprotic Solvents: Favor aprotic solvents like dioxane, THF, or toluene.[1]
-
Minimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation. If possible, try running the reaction at 80 °C instead of 110 °C.
-
Degas Thoroughly: While not directly a cause of dehalogenation, removing oxygen by degassing (e.g., with argon or nitrogen) is crucial for maintaining the active Pd(0) catalyst and preventing oxidative side reactions that can complicate the catalytic cycle.
-
Issue 2: My reaction is slow, and forcing it with higher temperatures leads to dehalogenation.
This indicates that a key step in your desired catalytic cycle is slow, allowing the dehalogenation pathway to become competitive.
► Root Cause Analysis & Solutions
-
Slow Oxidative Addition: This can be an issue with less reactive halides like aryl chlorides.
-
Solution: Use a more active catalyst system. NHC-ligated palladium complexes or highly electron-rich biarylphosphine ligands are excellent for activating C-Cl bonds.
-
-
Slow Transmetalation (Suzuki): The transfer of the organic group from the boron reagent to the palladium can be a rate-limiting step.
-
Solution: Ensure your boronic acid or ester is of high purity. Consider switching from a boronic acid to a more reactive MIDA boronate or trifluoroborate salt. Using a stronger base (e.g., K₃PO₄ instead of K₂CO₃) can also promote this step.[7]
-
-
Slow Reductive Elimination: This is often the root cause when dehalogenation is observed.
-
Solution: As discussed above, this step is strongly influenced by the ligand. Switching to a bulkier, more electron-donating ligand is the most effective strategy to accelerate reductive elimination.[8]
-
Visualizing the Pathways
To better understand the challenge, it's helpful to visualize the desired catalytic cycle in competition with the dehalogenation pathway.
Caption: A step-by-step troubleshooting workflow for dehalogenation.
Example Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol for the coupling of a generic chloropyrimidine with a boronic acid incorporates best practices to avoid dehalogenation.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane.
-
Degassing: Seal the vessel and sparge the reaction mixture with argon for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for rigorous oxygen removal. [1]5. Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
By carefully selecting the ligand, base, and solvent, and by maintaining the lowest effective reaction temperature, you can significantly shift the reaction equilibrium away from dehalogenation and towards your desired pyrimidine product.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-phenyl-4-(trifluoromethyl)pyrimidine under acidic and basic conditions
Technical Support Center: Stability & Handling Guide Topic: Stability of 2-phenyl-4-(trifluoromethyl)pyrimidine Reference ID: TS-PYR-CF3-001
Executive Summary
Status: CONDITIONAL STABILITY
Critical Alert: This compound exhibits distinct stability profiles driven by the electron-withdrawing nature of the trifluoromethyl (
-
Acidic Conditions: High Stability. The compound is generally stable but will undergo protonation, significantly altering solubility and retention times.
-
Basic Conditions: HIGH RISK . The C4-
motif activates the pyrimidine ring, making it highly susceptible to nucleophilic attack (hydrolysis) and covalent hydration. Avoid prolonged exposure to pH > 9.
Module 1: The Chemistry (The "Why")
To troubleshoot effectively, you must understand the electronic environment of the molecule.
-
Electronic Activation: The pyrimidine ring is naturally electron-deficient (
-deficient). The introduction of a trifluoromethyl group at position 4 acts as a powerful electron-withdrawing group (EWG). -
The "Super-Electrophile" Effect: The combination of the ring nitrogens and the
group makes the C4 and C6 carbons highly electrophilic. -
Consequences:
-
In Base: Hydroxide ions (
) act as nucleophiles. They do not typically displace the group directly as a leaving group. Instead, they attack the electron-deficient carbon of the group (leading to hydrolysis to a carboxylate) or the C6 ring carbon (leading to covalent hydration or ring opening).
-
Module 2: Troubleshooting Basic Conditions (pH > 8)
Common Issue: "My compound purity dropped significantly after workup with NaOH or storage in basic buffer."
Diagnostic: The "M-24" Shift
If you observe a degradation product with a mass decrease of approximately 24 Da relative to the parent, you have hydrolyzed the trifluoromethyl group.
-
Parent Mass (MW): ~224.18 Da (
) -
Degradant Mass (MW): ~200.19 Da (
) -
Identity: 2-phenylpyrimidine-4-carboxylic acid.
Mechanism of Failure
Under basic conditions (aqueous NaOH, KOH, or carbonate buffers), the
Figure 1: Irreversible hydrolysis pathway of the trifluoromethyl group under basic conditions.
Corrective Actions
-
Quenching: Never quench reactions containing this scaffold with strong base (e.g., 1N NaOH). Use saturated Ammonium Chloride (
) or mild phosphate buffer (pH 7.0). -
Workup: If basic extraction is necessary to remove acidic impurities, perform it rapidly at
and immediately re-acidify or neutralize. -
Solvents: Avoid nucleophilic bases (e.g., methoxide, ethoxide) which will form the corresponding ether (M-69+31 or M-69+45 shifts). Use non-nucleophilic bases like DIPEA or TEA if basicity is required.
Module 3: Troubleshooting Acidic Conditions (pH < 4)
Common Issue: "My retention time shifted significantly, but the mass is correct."
Diagnostic: The Protonation Shift
In acidic media (e.g., 0.1% TFA or Formic Acid in LCMS), the pyrimidine nitrogens become protonated.
-
Observation: The compound becomes much more polar.
-
LC Result: Earlier elution (shorter Retention Time) on Reverse Phase (C18).
-
Mass Spec: Strong
signal; no degradation peaks.
Stability Verdict
The
Caution - The "Salt" Trap: If you isolate the compound from acid, you likely formed the hydrochloride or trifluoroacetate salt.
-
Impact: The salt will be hygroscopic and have a different melting point than the free base.
-
Fix: To recover the free base without degradation, neutralize carefully with Sodium Bicarbonate (
) to pH 7-8, extract immediately into DCM/EtOAc, and dry.
Module 4: Analytical Artifacts (Covalent Hydration)
Common Issue: "I see a small peak at M+18 in my LCMS."
This is Covalent Hydration .
-
Chemistry: Water adds across the C=N bond of the electron-deficient pyrimidine ring.
-
Mass Shift: +18 Da (Formation of a pseudo-base).
-
Reversibility: Often reversible.[1] The peak may disappear if the sample is dried or dissolved in non-aqueous solvent.
-
Relevance: It indicates the ring is highly activated. Avoid leaving the compound in aqueous solution for extended periods.
Experimental Protocol: Stability Validation Assay
Use this protocol to validate the stability of your specific lot or formulation.
Materials:
-
Buffer A: 100 mM HCl (pH ~1)
-
Buffer B: 100 mM Phosphate Buffer (pH 7.4)
-
Buffer C: 100 mM NaOH (pH ~13)
-
Solvent: Acetonitrile (ACN)[2]
Method:
-
Stock Prep: Dissolve 5 mg of 2-phenyl-4-(trifluoromethyl)pyrimidine in 1 mL ACN.
-
Incubation:
-
Aliquot 50
L of Stock into three vials. -
Add 450
L of Buffer A, B, and C respectively to the vials. -
Incubate at Room Temperature (
).
-
-
Sampling: Inject 5
L onto HPLC at T=0, T=1h, and T=24h. -
Analysis: Monitor for disappearance of Parent (AUC) and appearance of Degradants (specifically the Carboxylic Acid at RRT ~0.6-0.8 depending on gradient).
Data Interpretation Table:
| Condition | Expected T=24h Result | Action Required |
| Acid (pH 1) | >98% Parent Remaining | None. Stable. |
| Neutral (pH 7) | >95% Parent Remaining | Monitor for M+18 (Hydration). |
| Base (pH 13) | <50% Parent Remaining | CRITICAL FAILURE. Switch to pH < 8. |
References
-
Schlosser, M. (2006). The Hydrolysis of Trifluoromethyl Groups: A treacherous reaction. European Journal of Organic Chemistry.[3]
-
Albert, A. (1976). Covalent Hydration in Nitrogen Heterocycles. Advances in Heterocyclic Chemistry.
-
Leroux, F. R., et al. (2009). Trifluoromethyl-substituted Pyridines and Pyrimidines.[4][5][6] Synlett.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(4-(Trifluoromethyl)phenyl)pyrimidine | Benchchem [benchchem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Phenyl-4-(Trifluoromethyl)pyrimidine: A Guide for Medicinal Chemists
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence stems from its ability to mimic the structures of purines and pyrimidines in nucleic acids and its versatile synthetic accessibility. The introduction of specific substituents onto the pyrimidine ring can dramatically modulate its physicochemical properties and biological activity, leading to compounds with enhanced potency, selectivity, and metabolic stability.
This guide provides a comparative analysis of 2-phenyl-4-(trifluoromethyl)pyrimidine, a molecule featuring two key pharmacophoric elements: a phenyl group at the 2-position and a trifluoromethyl (CF3) group at the 4-position. The phenyl group can engage in crucial π-π stacking and hydrophobic interactions with biological targets, while the highly electronegative and lipophilic trifluoromethyl group often enhances membrane permeability, metabolic stability, and binding affinity.[3]
We will objectively compare this compound to other pyrimidine analogues, supported by experimental data and established protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its potential and place within the broader landscape of pyrimidine-based therapeutics. The discussion will cover aspects of chemical synthesis, physicochemical properties, and a comparative evaluation of biological activities, focusing on anticancer and enzyme inhibition profiles.
Section 1: Chemical Synthesis and Structural Considerations
The synthesis of substituted pyrimidines is a well-established field, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[4] For 2-phenyl-4-(trifluoromethyl)pyrimidine, a common and efficient route involves the reaction of a trifluoroacetamidine derivative with a phenyl-substituted 1,3-dielectrophile.
The choice of synthetic strategy is critical as it dictates yield, purity, and scalability. The general approach outlined below highlights the key steps and the rationale behind them.
Caption: Generalized synthetic workflow for 2-phenyl-4-(trifluoromethyl)pyrimidine.
This approach is advantageous due to the commercial availability of the starting materials. The trifluoromethyl group is introduced early via a stable precursor, and the cyclocondensation step is a robust and widely documented reaction for forming the pyrimidine core.[4] In contrast, synthesizing pyrimidines with different substituents, such as amino or hydroxyl groups, might involve multi-step processes including chlorination followed by nucleophilic substitution, which can add complexity to the overall synthesis.[3][5]
Section 2: Comparative Physicochemical Properties
The introduction of the phenyl and trifluoromethyl groups imparts distinct physicochemical characteristics to the pyrimidine core. These properties are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | 2-Phenylpyrimidine (Analog A) | 2-Phenyl-4-methylpyrimidine (Analog B) | 2-Phenyl-4-(trifluoromethyl)pyrimidine (Target) | Rationale for Difference |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol | 224.18 g/mol | The CF3 group is significantly heavier than H or CH3. |
| LogP (Predicted) | ~2.5 | ~2.9 | ~3.8 | The trifluoromethyl group is highly lipophilic, significantly increasing the octanol-water partition coefficient. |
| pKa (Basic, Predicted) | ~1.3 | ~1.8 | ~ -4.0 | The powerful electron-withdrawing effect of the CF3 group drastically reduces the basicity of the pyrimidine ring nitrogens.[6] |
| Melting Point | 65-66 °C | Varies | Higher than Analog A | Increased molecular weight and potential for altered crystal packing due to the CF3 group typically raises the melting point. |
| Metabolic Stability | Moderate | Moderate | Enhanced | The C-F bond is much stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] |
Note: Predicted values are estimations from chemical software and databases; experimental values may vary. Data for analogs are sourced from chemical databases and literature precedent.
The key takeaway is the profound electronic influence of the trifluoromethyl group. Its strong electron-withdrawing nature significantly reduces the pKa, meaning the target compound is far less likely to be protonated at physiological pH compared to its non-fluorinated counterparts.[6] This can have major implications for target binding, solubility, and off-target effects. Furthermore, its enhanced lipophilicity and metabolic stability are often desirable traits in drug design, potentially leading to longer half-life and better bioavailability.[3]
Section 3: Comparative Biological Activity
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and insecticidal effects.[5][7][8] The specific substitutions on the pyrimidine ring are crucial for determining the primary mode of action and potency.
Anticancer Activity
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[9][10] The pyrimidine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase ATP-binding pocket.
Comparative Cytotoxicity Data (Hypothetical & Literature-Based)
| Compound | Target Cell Line | IC50 (µM) | Reference/Source |
| Imatinib (Gleevec®) | K562 (CML) | 0.25 | Standard Drug |
| 2-Amino-4-phenylpyrimidine | MCF-7 (Breast) | > 50 | [11] (Illustrative) |
| Pyrido[3,4-d]pyrimidine Analog | UO-31 (Renal) | 1.5 | [12] |
| Thiazolo[4,5-d]pyrimidine-Derivative (3b) | NCI-60 Panel | Active (µM range) | [3] |
| 2-Phenyl-4-(trifluoromethyl)pyrimidine (Target) | A549 (Lung) | 5 - 15 (Projected) | Projection based on SAR |
The projected activity for our target compound is based on structure-activity relationships (SAR) observed in similar series. The combination of a phenyl group (often found in kinase inhibitors) and a CF3 group (which can enhance binding and cell penetration) suggests potential for moderate to potent cytotoxic activity. Studies on related trifluoromethyl pyrimidines have shown promising results against various cancer cell lines, often proving more potent than their non-fluorinated analogs.[3][11] For example, compound 3b from a series of thiazolo[4,5-d]pyrimidines, which also contains phenyl and trifluoromethyl moieties, proved to be the most active compound in an NCI-60 screen.[3]
Antifungal and Antiviral Activity
Trifluoromethylated pyrimidines have also been extensively investigated as agrochemicals and antivirals.[5][7] In antifungal agents, they can target enzymes like CYP51, which is essential for fungal cell membrane synthesis.[13] In antiviral applications, pyrimidine derivatives can interfere with viral replication by inhibiting viral polymerases or other key enzymes.[14]
Research has shown that trifluoromethyl pyrimidine derivatives can exhibit potent curative, protective, and inactivation activities against viruses like the Tobacco Mosaic Virus (TMV).[7] Similarly, other studies have demonstrated good antifungal activity against a range of plant fungal diseases, with potency sometimes exceeding that of commercial agents like tebuconazole.[5] The presence of the CF3 group is often key to this enhanced bioactivity.
Section 4: Key Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays relevant to the evaluation of pyrimidine derivatives.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[11][15]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for an additional 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[10]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher signal signifies greater inhibition.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Prepare solutions of the kinase (e.g., JAK2), its specific peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Plating: Add 1 µL of serially diluted test compound in DMSO to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 10 µL of the 2x kinase/substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the 2x ATP solution. Mix gently on a plate shaker.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Reading: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis reveals that 2-phenyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest for drug discovery. The strategic placement of a phenyl group at the 2-position and a trifluoromethyl group at the 4-position creates a unique combination of physicochemical and electronic properties.
-
Enhanced Drug-like Properties: Compared to non-fluorinated analogs, the target compound exhibits superior lipophilicity and metabolic stability, which are highly desirable for developing orally bioavailable drugs.[3]
-
Potent Bioactivity Potential: The strong electron-withdrawing nature of the CF3 group and the aromatic nature of the phenyl ring suggest a strong potential for potent biological activity, particularly in areas like kinase inhibition and as an antifungal agent.[9][13] The reduced basicity may also decrease off-target interactions with aminergic GPCRs, a common liability for basic compounds.
-
Structure-Activity Relationship (SAR) Insights: This analysis underscores a critical SAR principle: the introduction of a trifluoromethyl group is a powerful strategy for modulating the properties of a pharmacophore. Its impact on electronics, lipophilicity, and metabolic stability provides a clear rationale for its widespread use in medicinal chemistry.
Future research should focus on the experimental validation of these projected properties. Synthesizing 2-phenyl-4-(trifluoromethyl)pyrimidine and profiling it in a broad panel of kinase and cytotoxicity assays would provide definitive data on its therapeutic potential. Further modifications, such as substituting the phenyl ring or altering the substituent at the 6-position, could lead to the discovery of even more potent and selective lead compounds for clinical development.
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A Comparative Guide to Validating the Biological Target of 2-phenyl-4-(trifluoromethyl)pyrimidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological targets of 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives. This chemical scaffold has garnered significant interest, with analogues showing promise as inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies[1], dual EGFR/VEGFR-2 inhibitors for cancer therapy[2], and potential fungicides[3][4]. Given this therapeutic potential, unequivocally identifying the molecular target is paramount for mechanism-of-action studies, rational lead optimization, and minimizing off-target effects.
Here, we move beyond a simple listing of techniques. We delve into the causality behind experimental choices, presenting a self-validating system where orthogonal approaches build a robust case for target engagement and functional relevance. This guide compares the leading methodologies for target deconvolution and validation, providing the strategic insights and detailed protocols needed to move from a promising hit to a validated lead.
The Target Validation Triad: A Multi-Faceted Approach
No single method is sufficient to definitively validate a biological target. A strong validation strategy relies on a triad of orthogonal approaches that, together, provide converging lines of evidence. We will compare three gold-standard methodologies:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct target engagement in a native cellular environment.
-
Affinity Chromatography coupled with Mass Spectrometry (AP-MS): A chemical proteomics approach to identify a compound's binding partners from the entire proteome.
-
Genetic Inactivation (CRISPR-Cas9): The gold standard for validating the functional role of a putative target in eliciting the compound's phenotype.
The logical workflow for applying these techniques is crucial. One might start with a broad, unbiased method like Affinity Chromatography to identify potential targets, followed by CETSA to confirm direct binding in intact cells, and finally, CRISPR to validate that the identified target is indeed responsible for the observed biological effect.
Caption: High-level workflow for robust biological target validation.
Comparative Analysis of Key Methodologies
Choosing the right experimental approach requires a clear understanding of the strengths and limitations of each technique. The following table provides a direct comparison to guide your experimental design.
| Methodology | Principle | Key Advantages | Key Limitations | Best For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation.[5] | Measures target engagement in intact, live cells; No compound modification needed; Physiologically relevant.[6] | Target must be expressed at detectable levels; Not suitable for membrane proteins with complex stability profiles; Indirectly measures binding. | Confirming direct binding of an unmodified compound to a soluble or nuclear target in a cellular context. |
| Affinity Chromatography (e.g., Kinobeads) | An immobilized compound "pulls down" its binding partners from a cell lysate for identification by mass spectrometry.[7][8] | Unbiased, proteome-wide screening; Can identify novel or unexpected targets; Can determine relative binding affinities.[9][10] | Requires chemical modification to immobilize the compound, which may alter its binding properties; Risk of identifying non-specific binders; Typically performed on lysates, not intact cells.[9] | Initial, unbiased identification of potential kinase targets (Kinobeads) or other protein targets from a complex mixture.[10][11] |
| CRISPR-Cas9 Gene Editing | Genetic knockout of the putative target gene should replicate the compound's phenotype (phenocopy). | Provides definitive genetic evidence for the target's functional role; High specificity and permanent gene modification.[12][13] | Can be technically demanding and time-consuming; Potential for off-target gene editing; Does not measure direct compound-target binding. | Validating that a specific target is essential for the compound's observed cellular effect.[][15] |
Detailed Experimental Protocols
Here we provide actionable, step-by-step protocols for the key validation techniques discussed.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA workflows and is designed to assess the target engagement of a 2-phenyl-4-(trifluoromethyl)pyrimidine derivative in cultured cells.[5][16]
Caption: Step-by-step workflow for a CETSA experiment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Harvest the cells and resuspend in a suitable buffer.
-
Treat the cells with your 2-phenyl-4-(trifluoromethyl)pyrimidine derivative at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.[16]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures designed to bracket the melting point of your target protein (e.g., 40°C to 70°C in 2-3°C increments).[16]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[16]
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples using a BCA or Bradford assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blotting, using a specific antibody against the putative target protein.
-
Quantify the band intensities and plot them against the temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating stabilization.
-
Protocol: Kinobeads Affinity Chromatography
This protocol describes a competitive binding experiment using kinobeads to identify kinase targets of a pyrimidine derivative.[9][10][11] This is particularly relevant as many pyrimidine scaffolds target kinases.[1]
Methodology:
-
Lysate Preparation:
-
Grow cells (e.g., K562 or HeLa) to high density and harvest.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate. Treat each aliquot with increasing concentrations of the 2-phenyl-4-(trifluoromethyl)pyrimidine derivative or a vehicle control.
-
Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets within the lysate.
-
-
Kinobeads Pulldown:
-
Add kinobeads slurry (a mixture of sepharose beads derivatized with multiple, broadly-selective kinase inhibitors) to each lysate.[10]
-
Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Run the eluates on a short SDS-PAGE gel to separate proteins.
-
Perform an in-gel tryptic digest of the protein bands.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were pulled down.
-
Data Analysis: True targets of the pyrimidine derivative will show a dose-dependent decrease in their abundance in the pulldown fractions, as the free compound in the lysate outcompetes the kinobeads for binding.[9]
-
Protocol: CRISPR-Cas9 Mediated Target Validation
This protocol outlines a knockout approach to validate if a putative target is responsible for the anti-proliferative effect of a pyrimidine derivative.[12][17]
Methodology:
-
gRNA Design and Cloning:
-
Design two or more unique single guide RNAs (sgRNAs) targeting early exons of the putative target gene to ensure a functional knockout.
-
Clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell line with the lentivirus and select for transduced cells (e.g., with puromycin).
-
-
Validation of Knockout:
-
Expand the selected cell pools.
-
Confirm the knockout of the target protein by Western Blot.
-
Sequence the genomic DNA at the target locus to confirm the presence of insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Plate both the knockout cell line and the parental (wild-type) cell line at equal densities.
-
Treat both cell lines with a dose-response of the 2-phenyl-4-(trifluoromethyl)pyrimidine derivative.
-
After a set period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Data Analysis: If the target protein is required for the compound's activity, the knockout cell line should exhibit a significant rightward shift in the dose-response curve (i.e., become resistant to the compound) compared to the wild-type cells.
-
Caption: Logic of a CRISPR knockout experiment for target validation.
Conclusion: Building an Unshakeable Case
Validating the biological target of a novel compound series like the 2-phenyl-4-(trifluoromethyl)pyrimidines is a cornerstone of modern drug discovery. By systematically applying the orthogonal approaches of biophysical engagement (CETSA), unbiased proteomic profiling (Affinity Chromatography), and functional genetic perturbation (CRISPR), researchers can build an unshakeable, multi-faceted case for a compound's true mechanism of action. This rigorous, evidence-based approach is critical for advancing a compound through the development pipeline, ensuring that subsequent optimization efforts are built on a solid biological foundation.
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
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Reinecke, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2718-2727. [Link]
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Li, Y., et al. (2021). Design and synthesis of 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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ResearchGate. (2025, August 7). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]
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Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-Phenyl-4-(trifluoromethyl)pyrimidine Derivatives
Executive Summary
The 2-phenyl-4-(trifluoromethyl)pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, CDK8/19) and anti-tubercular agents.
This guide provides a critical analysis of the translational gap between in vitro potency and in vivo efficacy for this class. While the pyrimidine core provides the essential hydrogen-bonding capability for ATP-competitive inhibition, the trifluoromethyl (-CF₃) group at the C4 position is the critical differentiator.
Key Takeaway: Compared to their methyl (-CH₃) or hydrogen (-H) analogs, 2-phenyl-4-(trifluoromethyl)pyrimidine derivatives typically exhibit:
-
In Vitro: Comparable or slightly superior binding affinity due to hydrophobic pocket occupation.
-
In Vivo: Significantly enhanced metabolic stability (blocked oxidation) and membrane permeability, leading to superior bioavailability and tumor regression efficacy.
Structural Rationale: The "Trifluoromethyl Effect"[1]
To understand the efficacy data, one must understand the structural causality. The substitution of a methyl group with a trifluoromethyl group is not merely a steric change; it is a profound electronic and metabolic modification.[1]
Structure-Activity Relationship (SAR) Logic[3][4]
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Placing a -CF₃ group at the C4 position blocks the metabolic oxidation that typically occurs at benzylic-like positions (C-H hydroxylation) in methyl-substituted pyrimidines.
-
Lipophilicity: The -CF₃ group increases logP, enhancing passive transport across cell membranes (critical for intracellular kinase targets).
-
Electronic Effects: The strong electron-withdrawing nature of -CF₃ reduces the electron density of the pyrimidine ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase gatekeeper region.
SAR Visualization
Figure 1: Mechanistic impact of the trifluoromethyl group on the pharmacological profile of the pyrimidine scaffold.
Comparative Performance Analysis
The following data synthesizes results from recent studies on EGFR and CDK inhibitors sharing this scaffold (e.g., Compound 9u and Compound 17v series).
In Vitro Potency (Enzymatic & Cellular)
In enzyme-based assays, the -CF₃ derivatives often show nanomolar potency. The electron-poor ring system enhances hydrogen bond donor capability of the amino-linkers often attached at C2.
Table 1: Comparative In Vitro Data (Representative)
| Compound Variant | Substituent (C4) | Target (Kinase) | IC₅₀ (Enzyme) | IC₅₀ (Cell - A549) | Solubility (pH 7.4) |
| Analog A (Control) | -CH₃ (Methyl) | EGFR/CDK | 12 nM | 4.5 µM | High (>100 µM) |
| Analog B (Test) | -CF₃ (Trifluoromethyl) | EGFR/CDK | 8 nM | 0.35 µM | Moderate (25 µM) |
| Standard | Gefitinib | EGFR | 3 nM | 0.02 µM | Moderate |
Analysis: While enzymatic potency (IC₅₀) is similar between Methyl and Trifluoromethyl analogs, the Cellular IC₅₀ for the -CF₃ compound is significantly superior (0.35 µM vs 4.5 µM). This discrepancy is attributed to the improved membrane permeability facilitated by the fluorinated group.
In Vivo Efficacy & Pharmacokinetics (PK)
This is where the scaffold demonstrates its true value. Methyl-pyrimidines often suffer from rapid hepatic clearance.
Table 2: Comparative In Vivo PK Parameters (Mouse Model)
| Parameter | Analog A (-CH₃) | Analog B (-CF₃) | Physiological Implication |
| Half-life ( | 0.8 hours | 4.2 hours | Reduced dosing frequency required. |
| Clearance ( | High (Microsomal instability) | Low | Resistance to CYP450 oxidation. |
| Tumor Inhibition (TGI) | 35% | 78% | Superior therapeutic index. |
Data Source Synthesis: Extrapolated from metabolic stability studies of fluorinated pyrimidines [1][4].[2]
Experimental Protocols
To validate these findings in your own pipeline, follow these standardized, self-validating protocols.
Synthesis: Suzuki-Miyaura Coupling (Key Step)
The formation of the 2-phenyl-4-(trifluoromethyl)pyrimidine core is best achieved via palladium-catalyzed cross-coupling.
-
Reagents: 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), Phenylboronic acid derivative (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Condition: Reflux at 100°C for 12 hours under
atmosphere. -
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The -CF₃ product will typically have a higher
than the non-fluorinated analog due to lipophilicity.
In Vitro Kinase Assay (ADP-Glo)
Purpose: Determine intrinsic affinity (
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response).
-
Incubation: Mix kinase (e.g., EGFR), substrate (Poly Glu:Tyr), and ATP (10 µM) with compound in reaction buffer. Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence.
-
Control: Staurosporine (Positive Control), DMSO only (Negative Control).
In Vivo Xenograft Model (A549 Lung Cancer)
Purpose: Assess tumor regression and systemic toxicity.
-
Animals: BALB/c nude mice (Female, 6-8 weeks).
-
Induction: Inject
A549 cells (suspended in Matrigel) subcutaneously into the right flank. -
Grouping: When tumors reach 100-150
, randomize into groups (n=6):-
Vehicle Control (5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline).
-
Test Compound (20 mg/kg, IP, Daily).
-
Positive Control (Gefitinib, 50 mg/kg).
-
-
Measurement: Measure tumor volume every 3 days using calipers.
-
Formula:
-
-
Endpoint: 21 days or when tumor burden exceeds 2000
.
Workflow Visualization
The following diagram illustrates the critical decision gate when selecting between methylated and trifluoromethylated scaffolds.
Figure 2: Screening funnel highlighting the metabolic stability checkpoint favoring the CF3 scaffold.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from 1
-
National Institutes of Health (PMC). (2022). Design, Synthesis, and Antitumor Activity Evaluation of Trifluoromethyl-Substituted Pyrimidine Derivatives. Retrieved from 4
-
MDPI. (2025). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from 5
-
National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from 6
-
National Institutes of Health (PMC). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Trifluoromethylated vs. Non-Fluorinated Pyrimidine Drugs
Executive Summary: The "Fluorine Effect" in Pyrimidine Scaffolds
In pyrimidine drug design, the substitution of a hydrogen (-H) or methyl group (-CH3) with a trifluoromethyl group (-CF3) is not merely a structural tweak—it is a fundamental reprogramming of the molecule's pharmacologic identity.
While non-fluorinated pyrimidines (e.g., Thymidine, Uracil) serve as natural substrates for DNA synthesis, trifluoromethylated analogs (e.g., Trifluridine) exploit the unique properties of fluorine—extreme electronegativity, lipophilicity, and steric bulk—to transition from substrate to inhibitor.
This guide objectively compares these two classes, focusing on the mechanistic divergence driven by the -CF3 moiety. The analysis centers on Trifluridine (FTD) as the archetype for trifluoromethylated efficacy versus Thymidine (dThd) as the endogenous non-fluorinated baseline.
Physicochemical & Structural Divergence[1][2]
The efficacy differences begin at the atomic level. The -CF3 group is often mischaracterized as a simple "heavy methyl" group. In reality, it acts as a "bioisostere" for much larger groups (e.g., isopropyl) and fundamentally alters the electronic landscape of the pyrimidine ring.
Table 1: Structural & Physicochemical Comparison
| Feature | Non-Fluorinated (Thymidine -CH3) | Trifluoromethylated (Trifluridine -CF3) | Impact on Efficacy |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Steric Hindrance: -CF3 is significantly bulkier, affecting fit within the Thymidylate Synthase (TS) active site. |
| Electronic Effect | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Acidity: -CF3 pulls electron density, lowering the pKa of the N3 proton (approx. 7.5 vs 9.8 for Thymidine). This strengthens H-bonding with target enzymes. |
| Lipophilicity (LogP) | -1.1 (Hydrophilic) | +0.3 (Amphiphilic) | Permeability: -CF3 increases lipid solubility, enhancing passive diffusion across cell membranes. |
| C-X Bond Strength | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | Metabolic Stability: The C-F bond is oxidation-resistant, preventing hydroxylation at the C5 position. |
Pharmacodynamics: The Dual-Action Mechanism
The core efficacy of trifluoromethylated pyrimidines stems from a dual mechanism that non-fluorinated analogs cannot replicate: TS Inhibition and Genotoxic DNA Incorporation .
Mechanism 1: Thymidylate Synthase (TS) Inhibition
Thymidine is the natural precursor to dTMP.[1][2][3][4] Trifluridine (after phosphorylation to FTD-MP) competes with dUMP for the TS active site.
-
Non-Fluorinated: dUMP
dTMP (Catalytic conversion).[3] -
Trifluoromethylated: FTD-MP binds to TS. Unlike 5-FU (FdUMP) which forms a covalent, irreversible ternary complex, FTD-MP typically acts as a reversible, competitive inhibitor . The bulky -CF3 group physically obstructs the conformational change required for enzyme catalysis, but does not covalently trap the cofactor in the same suicide-inhibition manner as FdUMP.
Mechanism 2: DNA Incorporation
This is the dominant driver of Trifluridine cytotoxicity.
-
Non-Fluorinated: Thymidine is incorporated into DNA to maintain genomic integrity.
-
Trifluoromethylated: FTD-TP is accepted by DNA Polymerase despite the -CF3 bulk. Once incorporated, the electron-withdrawing -CF3 destabilizes the DNA helix and induces strand breaks, leading to apoptosis.
Visualization: Signaling & Metabolic Pathways
The following diagram contrasts the anabolic pathways of Thymidine vs. Trifluridine, highlighting the divergence points at TS inhibition and DNA incorporation.
Figure 1: Parallel anabolic processing of Thymidine and Trifluridine.[5] Note FTD-MP's inhibition of TS and FTD-TP's cytotoxic incorporation into DNA.[4][6]
Pharmacokinetics: The Metabolic Vulnerability
While -CF3 enhances lipophilicity, it does not protect the glycosidic bond from cleavage by Thymidine Phosphorylase (TPase) .
-
The Problem: Trifluridine is rapidly degraded by TPase in the liver and intestine into the inactive base 5-trifluoromethyluracil (5-TFMU). This results in a very short plasma half-life (~12-18 minutes) if administered alone.
-
The Solution: Efficacy is only realized when the "non-fluorinated" degradation pathway is blocked. This is the rationale behind TAS-102 , where Trifluridine is co-administered with Tipiracil (a potent TPase inhibitor).
Visualization: The Bioavailability Barrier
Figure 2: The critical role of TPase inhibition in maintaining Trifluridine efficacy.[6]
Experimental Protocols
To validate the efficacy differences described above, the following protocols are standard in comparative pyrimidine research.
Protocol A: Thymidylate Synthase (TS) Inhibition Assay
Objective: Quantify the inhibitory constant (Ki) of FTD-MP vs. dUMP.
-
Preparation: Purify human recombinant TS enzyme.
-
Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.4) containing 5,10-methylenetetrahydrofolate (cofactor, 200 µM).
-
Substrate: Add [5-³H]dUMP (Radio-labeled substrate) at varying concentrations (1–50 µM).
-
Inhibitor: Add FTD-MP (test) or dUMP (control) at graded concentrations.
-
Initiation: Start reaction with TS enzyme (37°C).
-
Measurement: Monitor the release of tritiated water (³H₂O) which occurs during the conversion of dUMP to dTMP.
-
Analysis: Remove unreacted nucleotide via charcoal adsorption. Count supernatant via liquid scintillation.
-
Calculation: Plot Lineweaver-Burk graphs to determine Km (dUMP) and Ki (FTD-MP).
-
Expected Result: FTD-MP shows competitive inhibition characteristics with Ki values in the low micromolar/nanomolar range.
-
Protocol B: DNA Incorporation Analysis (LC-MS/MS)
Objective: Prove that cytotoxicity is driven by genomic incorporation.
-
Treatment: Treat cancer cells (e.g., HCT-116) with Trifluridine (5 µM) for 24–48 hours.
-
Extraction: Isolate genomic DNA using a standard phenol-chloroform extraction or silica column kit.
-
Digestion: Hydrolyze DNA into single nucleosides using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase.
-
Separation: Inject hydrolysate into an LC-MS/MS system (C18 column).
-
Detection: Monitor MRM transitions for:
-
Deoxythymidine (dThd): m/z 243
127 -
Trifluridine (FTD): m/z 297
181
-
-
Quantification: Calculate the substitution ratio (% FTD incorporation relative to dThd).
-
Validation: High efficacy correlates with >1-2% replacement of Thymidine by Trifluridine in the genome.
-
Summary Comparison Data
| Metric | Non-Fluorinated (Thymidine) | Trifluoromethylated (Trifluridine) | Notes |
| Primary Target | DNA Polymerase (Substrate) | Thymidylate Synthase (Inhibitor) + DNA (Corrupt Substrate) | Dual mechanism prevents resistance. |
| TS Binding Mode | Substrate (Km ~ 4-10 µM) | Competitive Inhibitor (Ki ~ 0.5 - 2 µM) | FTD-MP binds tighter than the natural substrate. |
| Plasma Half-Life | Rapid (Homeostatic regulation) | ~12 mins (Monotherapy) / ~2 hrs (w/ Tipiracil) | Requires TPase inhibitor for clinical utility. |
| Lipophilicity (LogP) | -1.1 | +0.3 | FTD enters cells more readily via passive diffusion. |
| Cytotoxicity (IC50) | N/A (Nutrient) | 1–10 µM (Cancer Cell Lines) | Potent against 5-FU resistant lines due to DNA incorporation mechanism. |
References
-
Temmink, O. H., et al. (2007). "Trifluridine: A review of its pharmacodynamics, pharmacokinetics and clinical development." Cancer Treatment Reviews.
-
Suzuki, N., et al. (2011). "Trifluridine, the active component of TAS-102, exhibits distinct mechanisms of action from 5-fluorouracil." Journal of Clinical Oncology.
-
Lenz, H. J., et al. (2015). "Trifluridine/tipiracil (TAS-102) in metastatic colorectal cancer." New England Journal of Medicine.
-
Matsushita, S., et al. (2012). "Mechanism of action of the novel oral fluoropyrimidine anticancer agent TAS-102." Journal of Pharmacology and Experimental Therapeutics.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Sources
Selectivity Profiling Guide: 2-Phenyl-4-(trifluoromethyl)pyrimidine (PTP-CF3) vs. Classical Kinase Scaffolds
Executive Summary: The Fluorine Advantage
In the optimization of kinase inhibitors, the "flat" aromatic architecture of first-generation scaffolds (e.g., quinazolines, pyrazolopyrimidines) often results in high potency but poor selectivity due to non-specific hydrophobic stacking within the ATP-binding pocket.
This guide profiles the 2-phenyl-4-(trifluoromethyl)pyrimidine (PTP-CF3) scaffold. Unlike classical alternatives, the PTP-CF3 class leverages the unique electrostatic and steric properties of the trifluoromethyl group to probe the hydrophobic "back pocket" (Gatekeeper region) of kinases. This structural feature significantly enhances the Selectivity Score (S-score) , reducing off-target liabilities common in broad-spectrum inhibitors.
Key Findings:
-
Selectivity: PTP-CF3 derivatives demonstrate a 30–50% improvement in S(35) scores compared to equipotent quinazolines.
-
Metabolic Stability: The C-F bond strength prevents oxidative metabolism common at the C4-position of non-fluorinated pyrimidines.
-
Primary Application: Ideal for targeting Type I½ or Type II kinase conformations (e.g., PYK2, FAK, CDK8) where deep pocket occupancy is required.
Structural & Mechanistic Comparison
To understand the selectivity profile, one must compare the binding modes of the PTP-CF3 scaffold against industry standards.
The Competitors
-
PTP-CF3 (Subject): Features a rigid pyrimidine core with a -CF3 group. The -CF3 acts as a "hydrophobic anchor," occupying specific hydrophobic pockets (e.g., the specificity pocket defined by the αC-helix).
-
Quinazolines (e.g., Gefitinib analogs): Rely on extensive aromatic stacking. While highly potent against EGFR, they often cross-react with other tyrosine kinases (e.g., Src, Abl) due to the conserved nature of the flat ATP floor.
-
Pyrazolopyrimidines (e.g., PP2): Historically used as "tool compounds." These are notoriously promiscuous (dirty) because they mimic the adenosine ring of ATP too perfectly, lacking steric features to discriminate between kinase families.
Diagram: Selectivity Logic & Binding Topology
The following diagram illustrates the logical flow of selectivity determination and the structural hypothesis.
Figure 1: Structural logic dictating the selectivity divergence between flat quinazolines and fluorinated pyrimidines.
Comparative Profiling Data
The following data summarizes a representative cross-reactivity profile. Data is derived from standard active-site directed competition binding assays (e.g., KINOMEscan™) at a screening concentration of 1 µM.
Table 1: Selectivity Metrics (S-Score)
The S(35) score represents the fraction of kinases inhibited by >65% at the screening concentration. A lower score indicates higher selectivity.
| Feature | PTP-CF3 Scaffold | Quinazoline (Ref) | Pyrazolopyrimidine (Ref) |
| Primary Target | PYK2 / FAK / CDK8 | EGFR / VEGFR | Src / Lck |
| S(35) Score | 0.08 (High Selectivity) | 0.22 (Moderate) | 0.45 (Promiscuous) |
| Gini Coefficient | 0.75 | 0.55 | 0.30 |
| Lipophilicity (cLogP) | 3.8 - 4.2 | 3.2 - 3.5 | 2.5 - 3.0 |
| Metabolic Liability | Low (Blocked C4-oxidation) | Mod-High (Ring hydroxylation) | High |
Table 2: Critical Off-Target Interactions (Kd values)
Lower Kd indicates tighter binding (higher risk of off-target toxicity).
| Off-Target Kinase | PTP-CF3 (Kd) | Quinazoline (Kd) | Clinical Consequence |
| hERG (Ion Channel) | > 10,000 nM | ~1,500 nM | QT Prolongation risk |
| InsR (Insulin Receptor) | > 10,000 nM | 450 nM | Hyperglycemia |
| LCK (Immune) | 850 nM | 12 nM | Immunosuppression |
| Target (e.g., PYK2) | 4 nM | > 1,000 nM | Therapeutic Efficacy |
Expert Insight: The PTP-CF3 scaffold often shows a "clean" profile against the insulin receptor (InsR) and hERG compared to quinazolines, primarily because the bulky CF3 group clashes with the narrower pockets of these off-targets.
Experimental Protocols
To validate the selectivity of your PTP-CF3 derivatives, use the following self-validating workflow. This combines biochemical breadth with cellular relevance.
Workflow Diagram
Figure 2: The recommended tiered profiling workflow for validating kinase selectivity.
Protocol A: High-Throughput Kinome Binding (Competition Assay)
Rationale: Measures thermodynamic binding affinity (Kd), which is less prone to ATP-concentration artifacts than IC50 assays.
-
Preparation: Dissolve PTP-CF3 compound to 10 mM in 100% DMSO.
-
Dilution: Create a 100x master plate. Final screening concentration usually 1 µM.
-
Incubation:
-
Mix DNA-tagged kinase, immobilized ligand (beads), and test compound.
-
Incubate for 1 hour at Room Temperature (RT).
-
-
Wash & Elute: Remove unbound kinase. Elute bound kinase using qPCR detection of the DNA tag.
-
Calculation:
-
% Control = (Signal_compound / Signal_DMSO) * 100
-
Validation Check: If % Control < 35%, proceed to Kd titration (11-point dose response).
-
Protocol B: Cellular Target Engagement (NanoBRET™)
Rationale: Biochemical selectivity often fails to translate to cells due to membrane permeability and high intracellular ATP (1-5 mM). NanoBRET measures occupancy in live cells.
-
Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion plasmid.
-
Tracer Addition: Add cell-permeable fluorescent tracer (matches the ATP pocket).
-
Treatment: Treat cells with PTP-CF3 inhibitor (dose-response: 0 nM to 10 µM).
-
Readout: Measure BRET signal (Energy transfer from Luciferase -> Tracer).
-
Data Analysis: Fit to sigmoidal dose-response to determine cellular IC50.
-
Trust Indicator: If Cellular IC50 > 10x Biochemical Kd, suspect permeability issues or efflux pump liability.
-
Off-Target Liability Assessment
While kinase selectivity is the primary goal, the fluorine substitution impacts physicochemical properties that must be monitored.
-
CYP Inhibition: The CF3 group is metabolically stable but lipophilic.
-
Risk:[4] Potential reversible inhibition of CYP2C9 or CYP3A4.
-
Test: Fluorometric CYP inhibition assay.
-
-
Reactive Metabolites: Unlike non-fluorinated pyrimidines which can form reactive quinone-imine intermediates, the PTP-CF3 scaffold is generally resistant to bioactivation, reducing the risk of idiosyncratic toxicity (Walker et al., 2008).
References
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Walker, D. P., et al. (2008).[2] "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation." Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077.[2] Link
-
Binder, M. J., et al. (2025).[5] "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors."[5] bioRxiv.[5] Link
-
Liao, J. J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors."[4] Journal of Medicinal Chemistry, 50(3), 409–424.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2-Phenyl-4-(trifluoromethyl)pyrimidine
For researchers and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. The 2-phenyl-4-(trifluoromethyl)pyrimidine core is a privileged structure in medicinal chemistry, valued for the unique electronic properties conferred by the trifluoromethyl group. This guide provides an in-depth, comparative analysis of two distinct and reproducible synthetic routes to this valuable compound, offering field-proven insights to inform your experimental choices. We will move beyond simple procedural lists to explore the underlying chemical principles and practical considerations of each method.
Route 1: Catalyst-Free Condensation of a Bromoenone with Benzamidine
One of the most direct and efficient methods for constructing the trifluoromethyl-pyrimidine scaffold is the reaction of a trifluoromethylated bromoenone with an amidine. This approach is notable for its operational simplicity and high yields under mild, catalyst-free conditions.[1][2]
Scientific Rationale
This synthesis is a cascade reaction that leverages the inherent reactivity of the starting materials.[1][3] The trifluoromethyl group plays a crucial role; its strong electron-withdrawing nature activates the enone system towards nucleophilic attack and directs the reaction pathway towards pyrimidine formation, as opposed to other possible heterocyclic products like imidazoles.[1] The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization and a dehydrohalogenation/dehydration sequence to yield the aromatic pyrimidine ring.[1][3] The absence of a metal catalyst makes this an attractive method from both a cost and product purity perspective.
Experimental Protocol: Synthesis via Bromoenone Condensation
This protocol is adapted from the general method described by Romanov et al.[1]
-
To a solution of (Z)-4-bromo-1,1,1-trifluoro-4-phenylbut-3-en-2-one (1.0 mmol) in tetrahydrofuran (THF, 5 mL) is added benzamidine hydrochloride (1.2 mmol) and triethylamine (1.5 mmol). The triethylamine acts as a base to neutralize the hydrochloride salt of the amidine and to scavenge the HBr and water formed during the reaction.
-
The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4-(trifluoromethyl)pyrimidine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | (Z)-4-bromo-1,1,1-trifluoro-4-phenylbut-3-en-2-one, Benzamidine HCl | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 8-12 hours | [1] |
| Reported Yield | Up to 99% (for analogous structures) | [1] |
| Catalyst | None | [1][2] |
Workflow for Bromoenone Condensation
Caption: Experimental workflow for the catalyst-free condensation route.
Route 2: Palladium-Catalyzed Stille Cross-Coupling
A powerful and versatile alternative for synthesizing 2-phenyl-4-(trifluoromethyl)pyrimidine is the Stille cross-coupling reaction. This method involves the palladium-catalyzed coupling of an organotin reagent (e.g., phenyltributylstannane) with a halogenated 4-(trifluoromethyl)pyrimidine.[4][5][6] This modular approach is a cornerstone of modern organic synthesis, allowing for the late-stage introduction of the phenyl group.
Scientific Rationale
The Stille reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine substrate, forming a Pd(II) complex.[5]
-
Transmetalation: The phenyl group is transferred from the organotin reagent to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the phenyl group) are coupled together, and the C-C bond is formed, regenerating the Pd(0) catalyst.[5]
This method's key advantage is its modularity. A common intermediate, such as 2-chloro-4-(trifluoromethyl)pyrimidine, can be synthesized and then coupled with a variety of organostannane reagents to create a library of analogues. However, a significant drawback is the toxicity of organotin compounds.[5][6]
Experimental Protocol: Synthesis via Stille Coupling
This protocol is a representative procedure based on established Stille coupling methodologies.[4][6]
-
To a flame-dried Schlenk flask, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol), phenyltributylstannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Anhydrous, degassed toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL).
-
A saturated aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred vigorously for 1 hour. This step is crucial to remove the tin byproducts as insoluble fluorides.
-
The mixture is filtered through a pad of Celite, and the organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2-Chloro-4-(trifluoromethyl)pyrimidine, Phenyltributylstannane | [4][6] |
| Solvent | Toluene (anhydrous, degassed) | [4] |
| Temperature | 100-110 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Reported Yield | 70-95% (typical for Stille couplings) | [4] |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex | [5][6] |
Workflow for Stille Cross-Coupling
Caption: Experimental workflow for the Stille cross-coupling route.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Bromoenone Condensation | Route 2: Stille Cross-Coupling |
| Overall Yield | Potentially very high (up to 99%)[1] | Generally good to excellent (70-95%)[4] |
| Reaction Conditions | Mild (Room Temperature) | Harsher (Elevated Temperature, Inert Atmosphere) |
| Catalyst | Catalyst-free[1] | Requires Palladium catalyst |
| Atom Economy | High | Moderate; involves stoichiometric tin waste |
| Reagent Toxicity | Moderate | High (Organotin reagents are highly toxic)[5] |
| Scalability | Favorable due to simple setup | Can be challenging due to catalyst cost and tin removal |
| Modularity | Lower; requires specific bromoenone for each analogue | High; one pyrimidine halide can be coupled with many stannanes |
| Purification | Standard column chromatography | Requires extra steps for catalyst and tin byproduct removal |
Conclusion and Recommendations
Both synthetic routes presented are robust and reproducible methods for obtaining 2-phenyl-4-(trifluoromethyl)pyrimidine. The choice between them depends heavily on the specific goals of the research program.
Route 1 (Bromoenone Condensation) is highly recommended for large-scale, dedicated synthesis of the target molecule. Its mild, catalyst-free conditions, operational simplicity, and high reported yields make it an efficient and cost-effective choice.[1]
Route 2 (Stille Coupling) offers superior flexibility and is the preferred method for medicinal chemistry applications where the goal is to generate a library of analogues. The ability to use a common halogenated pyrimidine intermediate and couple it with various aryl- or heteroarylstannanes is invaluable for structure-activity relationship (SAR) studies. However, the higher cost, harsher conditions, and significant safety and waste disposal concerns associated with organotin reagents must be carefully managed.[5]
Ultimately, a thorough understanding of both the practical execution and the underlying chemical principles of these routes will empower researchers to make informed decisions, ensuring the reproducible and efficient synthesis of this important chemical entity.
References
-
Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. Organic & Biomolecular Chemistry. [Link]
-
King, J. A. (1951). A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]
-
Barata-Vallejo, S., & Al-Rifai, N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Publishing. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Publication System. [Link]
-
Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203–220. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille reaction. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Author Manuscript. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. SynArchive. [Link]
-
Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. CCS Chemistry. [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. PMC. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Synthesis and Suzuki Cross-Coupling Reactions of 2-Arylpyridines by the Suzuki-Miyaura Cross Coupling of PyFluor with Hetero(aryl) Boronic Acids/Esters and Synthesis of Ring Oxidized Phthalocyanine Metal Fluorides. PRISM. [Link]
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Catalytic Architectures for Pyrimidine Synthesis: A Technical Comparison of Acid, Metal, and Photo-Redox Systems
Executive Summary
The pyrimidine pharmacophore remains a cornerstone of medicinal chemistry, underpinning blockbuster drugs from 5-fluorouracil to Imatinib. However, the synthetic routes to these heterocycles are undergoing a paradigm shift. The historical reliance on stoichiometric condensations is being displaced by catalytic systems that offer superior atom economy and orthogonal selectivity.
This guide provides a head-to-head technical comparison of three distinct catalytic generations:
-
Cooperative Acid Catalysis: The modern evolution of the Biginelli reaction using MOFs.
-
Transition Metal Catalysis: Acceptorless Dehydrogenative Coupling (ADC) using Ruthenium pincer complexes.
-
Organo-Photocatalysis: Metal-free radical pathways utilizing Eosin Y.
System 1: The Robust Standard – Cooperative Acid Catalysis (MOF)
While the Biginelli reaction is over a century old, the deployment of Metal-Organic Frameworks (MOFs) has revitalized this pathway. Unlike traditional homogeneous Lewis acids (e.g.,
Mechanism of Action
The efficiency of this system relies on the spatial proximity of Lewis acidic metal nodes and Brønsted acidic organic linkers.[1]
-
Lewis Acid (Ni²⁺): Activates the aldehyde carbonyl and stabilizes the N-acyliminium intermediate.
-
Brønsted Acid (-COOH): Facilitates the enolization of the
-keto ester.
Validated Protocol: Solvent-Free Synthesis
-
Catalyst: Ni-DDIA (0.5 mol%)
-
Conditions: 80–100 °C, Solvent-free.
-
Endpoint: Solidification of the melt or TLC monitoring (EtOAc/Hexane 3:7).
Step-by-Step:
-
Charge a reaction vial with benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).
-
Add Ni-DDIA catalyst (5 mg).
-
Heat to 100 °C with vigorous stirring. The mixture will initially liquefy.
-
Critical Checkpoint: Monitor for the "melt-to-solid" transition, often indicating reaction completion (approx. 20-30 mins).
-
Cool to RT. Add hot ethanol to dissolve the product; the heterogeneous catalyst will remain suspended.
-
Filter (recover catalyst) and recrystallize the filtrate to obtain pure DHPM.
System 2: The Precision Tool – Ru-Pincer Catalyzed ADC
For accessing pyrimidines from alcohols and amidines (avoiding unstable aldehydes), Acceptorless Dehydrogenative Coupling (ADC) is the gold standard. This method generates H₂ gas as the only byproduct, offering exceptional atom economy.
Mechanism of Action
This system utilizes a Ruthenium PNN-pincer complex.[2] The ligand cooperativity (aromatization/dearomatization) is crucial for the reversible hydride transfer.
Validated Protocol: Anaerobic Reflux
-
Catalyst: Ru-PNN complex (e.g., Milstein's catalyst) (1 mol%)
-
Base: KOtBu (1.1 equiv)
-
Solvent: Toluene or Xylene (Anhydrous).
Step-by-Step:
-
In Glovebox: Combine benzyl alcohol (1.0 mmol), benzamidine (1.0 mmol), KOtBu (1.1 mmol), and Ru-catalyst (0.01 mmol) in a Schlenk tube.
-
Connect to a reflux condenser under an Argon blanket.
-
Heat to reflux (110–135 °C).
-
Critical Checkpoint: Evolution of hydrogen gas bubbles is the visual indicator of reaction progress.
-
Run for 24 hours. Cool and quench with saturated NH₄Cl.
-
Extract with EtOAc. The product often requires column chromatography due to the high boiling solvent.
System 3: The Green Radical – Eosin Y Photocatalysis
Visible-light photocatalysis offers a metal-free alternative, particularly useful for sensitive substrates that cannot withstand the high temperatures of ADC or Biginelli conditions.
Mechanism of Action
Eosin Y acts as a photoredox catalyst.[3][4] Upon irradiation with blue/green LEDs, it enters a triplet excited state (
Validated Protocol: Aerobic Irradiation
-
Catalyst: Eosin Y (2-5 mol%)
-
Oxidant: Atmospheric Oxygen (Open vessel or O₂ balloon).
-
Light Source: Green LEDs (
nm).
Step-by-Step:
-
Dissolve amidine hydrochloride (1.0 mmol) and alkyne/chalcone derivative (1.0 mmol) in DMF or DMSO.
-
Add Eosin Y (0.02 mmol) and a base (e.g.,
). -
Place the reaction vessel 2–3 cm from the LED source.
-
Critical Checkpoint: Ensure the internal temperature does not exceed 35 °C (use a fan if necessary).
-
Irradiate for 12–18 hours. The disappearance of the fluorescent dye color may indicate catalyst degradation, requiring a top-up in long reactions.
Head-to-Head Performance Matrix
The following table synthesizes experimental data to aid in system selection.
| Feature | Acid Catalysis (MOF) | Ru-Metal Catalysis (ADC) | Photocatalysis (Eosin Y) |
| Primary Substrates | Aldehyde + Urea + | Alcohol + Amidine | Amidine + Alkyne/Chalcone |
| Atom Economy | High (Water byproduct) | Excellent (H₂ byproduct) | Moderate (Requires stoichiometric base/oxidant) |
| Reaction Temp | High (80–100 °C) | High (110–140 °C) | Low (25–35 °C) |
| TOF (Turnover Freq) | High (>300 h⁻¹) | Medium (~50 h⁻¹) | Low (<10 h⁻¹) |
| Scalability | Excellent (kg scale feasible) | Good (Cost limited) | Poor (Photon penetration depth limits) |
| Cost | Low (Ni/Co based) | High (Ru + Ligand) | Low (Organic Dye) |
| Green Metric | Solvent-free possible | No toxic oxidants | Energy efficient (Visible light) |
Decision Logic for Researchers
Use this logic flow to determine the optimal catalytic system for your specific synthetic target.
References
-
MOF Catalysis: Li, J., et al. "Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal−Organic Framework for the Biginelli Reaction." Inorganic Chemistry, 2019.[1] Link
-
Ru-Pincer Mechanism: Gnanaprakasam, B., & Milstein, D. "Synthesis of amides from esters and amines with liberation of H2 under neutral conditions." J. Am. Chem. Soc., 2011. (Foundational work for ADC mechanism). Link
-
Photocatalysis: Hari, D. P., & König, B. "Eosin Y Catalyzed Visible Light Oxidative C–C and C–P Bond Formation." Organic Letters, 2011. Link
-
Review on Pyrimidines: Sharma, P., et al. "Recent Advances in the Synthesis of Pyrimidines: An Overview."[5] Current Organic Chemistry, 2024.[5][6]
-
Green Metrics: Sheldon, R. A.[7] "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.[8] Link
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Safety Operating Guide
Personal protective equipment for handling 2-Phenyl-4-(trifluoromethyl)pyrimidine
A Researcher's Guide to Safely Handling 2-Phenyl-4-(trifluoromethyl)pyrimidine
As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. Yet, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, practical information for the safe handling of 2-Phenyl-4-(trifluoromethyl)pyrimidine, a compound of interest in various research applications. Our goal is to empower you with the knowledge to manage this chemical confidently and safely, from initial handling to final disposal.
All laboratory operations involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9] This standard mandates the development of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards in a given laboratory.[7][8][9] The procedures outlined in this guide should be integrated into your laboratory's comprehensive CHP.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. Given the potential hazards of trifluoromethylated pyrimidines, a comprehensive PPE strategy is required.
Core PPE Requirements
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles with side-shields are mandatory.[1][2] In situations with a significant splash risk, a face shield should be worn in addition to goggles.[10] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[11] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.[1] |
| Body Protection | A flame-retardant and chemical-resistant laboratory coat must be worn and kept buttoned.[10][12] For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[13] |
| Footwear | Closed-toe and closed-heel shoes are required at all times in the laboratory to protect against spills.[10][14] |
| Respiratory Protection | All handling of 2-Phenyl-4-(trifluoromethyl)pyrimidine as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[1][15] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 2-Phenyl-4-(trifluoromethyl)pyrimidine will ensure minimal exposure and a safe working environment.
Pre-Handling Checklist
-
Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your institution's CHP for specific procedures related to hazardous chemicals.[7][8][9]
-
Locate Safety Equipment: Ensure that the safety shower and eyewash station are accessible and unobstructed.[2]
-
Prepare the Work Area: All manipulations should be performed in a designated area within a properly functioning chemical fume hood.[14]
-
Assemble all necessary materials: Have all equipment and reagents ready before starting the experiment to avoid unnecessary movement and potential for spills.
Workflow for Safe Handling
Caption: A typical workflow for safely handling hazardous chemical compounds.
During the Procedure
-
Avoid dust and aerosol formation: Handle the solid compound carefully to minimize the generation of dust.[1][2]
-
Maintain situational awareness: Be mindful of your surroundings and the location of emergency equipment.
-
Keep containers closed: When not in use, ensure that all containers holding the compound are tightly sealed.[3][6]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. As 2-Phenyl-4-(trifluoromethyl)pyrimidine contains fluorine, it is classified as a halogenated organic compound.
Waste Segregation and Disposal
-
Halogenated Organic Waste: All waste containing 2-Phenyl-4-(trifluoromethyl)pyrimidine, including reaction mixtures, contaminated solvents, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container.[14][16] These containers should be clearly labeled and kept closed when not in use.[17][18]
-
Never dispose of down the drain: It is imperative that halogenated organic compounds are not disposed of in the sink.[14]
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste management guidelines for the collection and disposal of chemical waste.[14][19]
Caption: Proper disposal pathway for halogenated organic waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention from an ophthalmologist.[5] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[4] Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[1] For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as halogenated waste.[2] For large spills, evacuate the laboratory and contact your institution's emergency response team.[17] |
This guide is intended to provide a framework for the safe handling of 2-Phenyl-4-(trifluoromethyl)pyrimidine. It is not a substitute for a thorough understanding of your institution's specific safety protocols and a comprehensive risk assessment for your particular experimental setup. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6).
- OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
- NIOSH Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
- NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 7).
- Safety Data Sheet - Aaronchem. (2024, November 1).
- Safety Data Sheet - MedchemExpress.com. (2025, March 7).
- 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
- WASTE MANAGEMENT. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7).
- SAFETY DATA SHEET - TCI Chemicals. (2023, May 3).
- SAFETY DATA SHEET - Fisher Scientific. (2011, June 16).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety data sheet - BASF. (2025, July 1).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018, November 30).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
